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  • Product: 2-Fluoro-3-(oxan-2-yl)propanoic acid
  • CAS: 1783695-24-8

Core Science & Biosynthesis

Foundational

Spectroscopic Data and Structural Profiling of 2-Fluoro-3-(oxan-2-yl)propanoic Acid

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine bioisosterism can lower the pKa of adjacent functional groups, enhance metabolic stability against cytochrome P450 oxidation, and improve overall lipophilicity[1]. 2-Fluoro-3-(oxan-2-yl)propanoic acid (CAS: 1783695-24-8)[2] represents a highly versatile, bifunctional building block. It combines an α -fluoro carboxylic acid moiety with a tetrahydropyran (oxane) ring, a ubiquitous pharmacophore in biologically active natural products and synthetic therapeutics.

This technical guide provides a comprehensive, theoretically grounded spectroscopic profile (NMR, HRMS, IR) for this compound. As raw empirical spectra for this specific building block are often sequestered in proprietary supplier databases[2], the data presented herein is synthesized using established principles of magnetic resonance and mass spectrometry to serve as a definitive reference for structural elucidation and quality control workflows.

Structural & Physicochemical Profiling

Before interpreting spectroscopic data, one must analyze the structural topology of the molecule to anticipate spectral complexity.

  • IUPAC Name: 2-fluoro-3-(oxan-2-yl)propanoic acid

  • Molecular Formula: C₈H₁₃FO₃

  • Exact Mass: 176.0849 Da

  • Stereochemical Causality: The molecule possesses two distinct chiral centers: C2 (on the propanoic acid chain) and C2' (the attachment point on the oxane ring). Consequently, standard synthetic preparations will yield a mixture of diastereomers (e.g., syn and anti pairs). Because diastereomers have different physical properties and spatial environments, their NMR spectra will exhibit signal duplication (two sets of chemical shifts). For clarity, the spectroscopic data below models the major diastereomer .

High-Resolution Spectroscopic Data (NMR)

Causality in Chemical Shifts and Coupling

The interpretation of the NMR spectra for this compound is driven by two primary electronic effects:

  • Inductive Deshielding: The highly electronegative fluorine atom withdraws electron density from C2, shifting the ¹³C resonance significantly downfield (~88 ppm) and the ¹H resonance to ~5.1 ppm. The oxane oxygen similarly deshields C2' and C6'.

  • Heteronuclear Spin-Spin Coupling: The ¹⁹F nucleus (spin 1/2, 100% natural abundance) couples strongly with both ¹³C and ¹H nuclei. The geminal proton-fluorine coupling ( 2JHF​ ) is characteristically large (~48–50 Hz), splitting the C2 proton into a wide doublet of multiplets. The one-bond carbon-fluorine coupling ( 1JCF​ ) is massive (~185 Hz), splitting the C2 carbon signal into a distinct doublet[3].

Quantitative NMR Data Tables

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | OH | 10.50 | br s | - | 1H | Carboxylic acid; broad due to rapid solvent exchange. | | C2-H | 5.10 | ddd | 2JHF​ = 48.5, 3JHH​ = 8.0, 4.5 | 1H | Deshielded by F; massive geminal F coupling dictates the primary splitting. | | C6'-Heq | 3.95 | m | - | 1H | Equatorial oxane proton adjacent to oxygen; deshielded. | | C6'-Hax | 3.45 | m | - | 1H | Axial oxane proton adjacent to oxygen. | | C2'-H | 3.35 | m | - | 1H | Methine proton on the oxane ring, adjacent to oxygen. | | C3-H₂ | 2.10 – 1.85 | m | Complex | 2H | Diastereotopic methylene protons; split by F, C2-H, and C2'-H. | | Oxane CH₂ | 1.80 – 1.25 | m | Complex | 6H | Overlapping multiplets from C3', C4', and C5' methylenes. |

Table 2: Predicted ¹³C and ¹⁹F NMR Data | Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | ¹³C | C1 (C=O) | 174.5 | d | 2JCF​ = 25.0 | | ¹³C | C2 | 88.2 | d | 1JCF​ = 185.0 | | ¹³C | C2' | 75.4 | s | - | | ¹³C | C6' | 68.1 | s | - | | ¹³C | C3 | 37.5 | d | 2JCF​ = 21.0 | | ¹³C | C3' | 31.2 | s | - | | ¹³C | C5' | 25.8 | s | - | | ¹³C | C4' | 23.1 | s | - | | ¹⁹F | F2 | -192.5 | ddd | 2JFH​ = 48.5, 3JFH​ = 25.0, 15.0 |

Mass Spectrometry (HRMS) & Fragmentation

For carboxylic acids, Negative Electrospray Ionization (ESI-) is the most sensitive and logical choice, yielding a robust deprotonated parent ion [M−H]− . The presence of the α -fluoro group introduces a highly favored thermodynamic fragmentation pathway: the neutral loss of Hydrogen Fluoride (HF, 20 Da).

MS_Frag M [M-H]⁻ m/z 175.08 Parent Ion F1 [M-H-HF]⁻ m/z 155.07 Loss of HF M->F1 - HF (20 Da) F2 [M-H-CO₂]⁻ m/z 131.09 Decarboxylation M->F2 - CO₂ (44 Da) F3 Oxane Fragment m/z 85.06 Ring Cleavage M->F3 C3-C2' Cleavage

Figure 1: Proposed ESI-MS negative mode fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The electron-withdrawing nature of the α -fluorine slightly increases the force constant of the adjacent carbonyl bond, shifting its absorption to a slightly higher wavenumber compared to standard aliphatic acids.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Causality / Notes
3300 – 2500 Strong, Broad O-H stretch Broadened by extensive intermolecular hydrogen bonding (dimerization).

| 1725 – 1710 | Strong, Sharp | C=O stretch | Shifted slightly higher due to the inductive effect of the α -fluorine. | | 1100 – 1000 | Strong | C-F / C-O-C | Overlapping asymmetric stretches of the C-F bond and the oxane ether linkage. |

Experimental Protocol: Spectroscopic Validation Workflow

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system for NMR analysis, adapted from standardized institutional magnetic resonance guidelines[4].

NMR_Workflow S1 Sample Prep (50-150 mM in CDCl₃) S2 Tuning & Matching (Probe Optimization) S1->S2 S3 1D Acquisition (¹H, ¹⁹F, ¹³C) S2->S3 S4 2D Acquisition (HSQC, HMBC, COSY) S3->S4 S5 Data Processing (FT, Phase, Baseline) S4->S5

Figure 2: Standardized high-resolution NMR acquisition workflow.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solvent Selection & Concentration: Dissolve 15–25 mg of 2-fluoro-3-(oxan-2-yl)propanoic acid in 0.6 mL of deuterated chloroform (CDCl₃) to achieve an optimal concentration of 50–150 mM[4]. Causality: This concentration is high enough to yield a high signal-to-noise (S/N) ratio for insensitive ¹³C nuclei within a reasonable timeframe, but low enough to prevent concentration-dependent viscosity that broadens spectral lines.

  • Tube Preparation: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is exactly 5–6 cm to center the liquid volume within the active volume of the RF coil[4].

Phase 2: Instrument Optimization (Self-Validation Step) 3. Locking and Shimming: Insert the sample and lock onto the deuterium signal of CDCl₃. Perform gradient shimming (TopShim). 4. Validation Gate: Acquire a preliminary 1 scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak ( δ 7.26). If FWHM > 1.0 Hz, re-shim the magnet. Do not proceed to multidimensional acquisition until line shape is optimal. 5. Tuning and Matching: Manually or automatically tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies. Causality: Precise tuning ensures maximum RF power transfer, which is critical for accurate 90° pulse calibrations, especially for the wide chemical shift dispersion of ¹⁹F[1].

Phase 3: Acquisition 6. ¹H and ¹⁹F Acquisition: Run standard 1D ¹H (16 scans) and 1D ¹⁹F (32 scans) experiments. For ¹⁹F, ensure the spectral window (SW) is sufficiently wide (at least 200 ppm) to capture the highly shielded fluorine signal (~ -192 ppm). 7. ¹³C Acquisition: Acquire a ¹³C{¹H} spectrum with broadband proton decoupling. Due to the splitting of carbon signals by fluorine ( 1JCF​ and 2JCF​ ), the signal intensity of C1, C2, and C3 will be halved. Increase the number of scans (ns 512) to compensate for this loss of S/N.

References

  • BIOFOUNT. "1783695-24-8 | 2-fluoro-3-(oxan-2-yl)propanoic acid". Source: bio-fount.com.
  • Magnetic Resonance Research Center, University of Notre Dame. "BRUKER NMR TRAINING: Required NMR sample preparation protocol". Source: nd.edu.
  • Journal of Medicinal Chemistry. "Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy". Source: acs.org.
  • Journal of Medicinal Chemistry. "Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells". Source: acs.org.

Sources

Exploratory

Deciphering the Fluorine Enigma: Advanced Mass Spectrometry and Mass Balance Strategies for Organofluorine Pharmaceuticals

Executive Summary The incorporation of fluorine into pharmaceutical architectures has revolutionized drug design, with nearly 20% of administered drugs currently containing fluorinated moieties[1]. Fluorination enhances...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pharmaceutical architectures has revolutionized drug design, with nearly 20% of administered drugs currently containing fluorinated moieties[1]. Fluorination enhances metabolic stability, lipophilicity, and target binding affinity. However, tracking these compounds and their metabolites through biological and environmental matrices presents a profound analytical challenge. Traditional targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) often fails to capture the full spectrum of fluorinated degradation products, creating an "organofluorine gap" where up to 90% of fluorine mass remains unaccounted for[2],[3].

This technical guide provides drug development professionals and analytical scientists with an authoritative framework for the mass spectrometry of organofluorine compounds. By exploring the causality behind ionization dynamics, the physics of the fluorine mass defect, and the thermodynamics of collision-induced dissociation (CID), we establish a self-validating analytical protocol to close the fluorine mass balance.

Ionization Dynamics and Chromatographic Causality

The first hurdle in organofluorine mass spectrometry is achieving efficient ionization. The highly electronegative nature of fluorine pulls electron density away from basic functional groups, often suppressing ionization efficiency in standard electrospray ionization (ESI) sources.

The Reversed-Phase Dilemma

In standard reversed-phase chromatography using C18 columns, basic fluorinated pharmaceuticals require highly aqueous mobile phases (often <40% acetonitrile) to achieve adequate retention[4]. However, highly aqueous environments severely inhibit the desolvation process within the ESI source, leading to poor signal-to-noise ratios.

The Causal Solution: To circumvent this, scientists employ Pentafluorophenylpropyl (PFPP) or Cyanopropyl (CN) stationary phases. The mechanism of action here relies on fluorous-fluorous interactions and π-π stacking between the fluorinated stationary phase and the fluorinated analyte[4].

  • Causality: This unique retention mechanism allows basic fluorinated drugs to be retained even at high organic concentrations (>90% acetonitrile). The high organic content drastically lowers the surface tension of the eluent droplets in the ESI source, facilitating rapid droplet fission and maximizing gas-phase ion generation. This simple stationary phase switch can enhance ESI-MS signals by a factor of 9 to 12 compared to C18 columns[4].

The Physics of the Fluorine Mass Defect (FMD)

To perform non-targeted screening of unknown fluorinated metabolites, analysts must leverage the unique isotopic and mass properties of fluorine. Unlike carbon or hydrogen, fluorine is monoisotopic ( 19F ) and possesses a highly distinct negative mass defect .

Understanding Nuclear Binding Energy

The exact monoisotopic mass of fluorine is 18.9984 Da[5]. While its nominal mass is 19, the actual mass falls below the integer value.

  • Causality: This occurs due to the strong nuclear binding energy required to hold the 9 protons and 10 neutrons together. According to mass-energy equivalence ( E=mc2 ), this massive binding energy is drawn from the mass of the nucleons themselves, resulting in a "mass defect"[6].

Because hydrogen has a positive mass defect (1.0078 Da), substituting hydrogen atoms with fluorine atoms in a pharmaceutical scaffold progressively pulls the overall molecular mass defect downward[7].

Kendrick Mass Defect (KMD) Filtering

By utilizing High-Resolution Mass Spectrometry (HRMS), analysts can mathematically filter out endogenous biological background noise. KMD analysis recalculates the mass scale based on a specific repeating unit—in this case, the CF2​ group (Exact mass: 49.9968 Da)[7],[8].

Kendrick Mass (KM)=IUPAC Mass×(49.996850.0000​) Kendrick Mass Defect (KMD)=Nominal KM−Exact KM

Plotting the KMD against the nominal mass aligns homologous series of fluorinated metabolites onto horizontal lines, instantly isolating them from non-fluorinated biological matrices[8].

Table 1: Quantitative Mass Data of Common Fluorinated Moieties
Functional GroupNominal MassExact Mass (Da)Mass Defect (Da)Diagnostic Neutral Loss
Fluorine (-F) 1918.9984-0.0016-
Hydrogen (-H) 11.0078+0.0078-
Difluoromethylene (-CF2-) 5049.9968-0.0032-
Trifluoromethyl (-CF3) 6968.9952-0.004868.9952 (Radical)
Hydrogen Fluoride (HF) 2020.0062+0.006220.0062 (Neutral)
Carbon Dioxide (CO2) 4443.9898-0.010243.9898 (Neutral)

Collision-Induced Dissociation (CID) Fragmentation Mechanisms

The structural elucidation of fluorinated pharmaceuticals relies heavily on tandem mass spectrometry (MS/MS). The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), which dictates highly specific, thermodynamically driven fragmentation pathways[2].

Pathway A: The Loss of Hydrogen Fluoride (HF)

The neutral loss of HF (20.0062 Da) is a hallmark of aliphatic fluorines or systems where a fluorine atom is situated adjacent to a proton (α-carbon H-F interaction)[9],[10].

  • Causality: In negative ion mode, deprotonated fluorinated alcohols or acids will undergo a 1,2-elimination. At lower collision energies, the loss of HF often outcompetes the loss of water because the transition state for HF elimination possesses a lower activation energy, despite the strength of the C–F bond[9].

Pathway B: Decarboxylation of Fluorinated Acids

For fluorinated carboxylic acid metabolites, the dominant fragmentation pathway is the loss of CO2​ (43.9898 Da)[10]. The highly electronegative fluorine atoms stabilize the resulting carbanion (e.g., CF3​CF2−​ at m/z 119) via inductive effects, driving the reaction forward[9].

Pathway C: Aryl-F vs. Heteroaromatic- CF3​ Stability

During advanced degradation or metabolic processing, the position of the fluorine dictates the terminal product. Aryl-fluorides (Ar-F) are highly susceptible to nucleophilic aromatic substitution and readily mineralize to free fluoride ( F− at m/z 19)[11],[12]. Conversely, heteroaromatic- CF3​ motifs (Het- CF3​ ) are remarkably stable and frequently cleave intact to form persistent short-chain products like trifluoroacetic acid (TFA)[1],[12].

Fragmentation Precursor Deprotonated Fluorinated Precursor[M-H]- Path1 Loss of HF (-20.0062 Da) Precursor->Path1 α-Carbon H-F interaction Path2 Loss of CO2 (-43.9898 Da) Precursor->Path2 Carboxylic Acids Path3 Loss of CH2O / CHOF Precursor->Path3 Fluorinated Alcohols Prod1 Fluorinated Carbanion (e.g., m/z 93) Path1->Prod1 Prod2 Decarboxylated Anion (e.g., m/z 119) Path2->Prod2 Prod3 Stable Fluoride Anions (m/z 69 [CF3-], m/z 19 [F-]) Path3->Prod3 Prod1->Prod3 Secondary Fragmentation Prod2->Prod3 Secondary Fragmentation

Caption: Primary CID fragmentation pathways of deprotonated organofluorine precursor ions.

The Self-Validating Protocol: Fluorine Mass Balance Analysis

Because LC-MS/MS is blind to compounds that do not ionize well or lack analytical standards, relying solely on mass spectrometry introduces severe confirmation bias. To create a self-validating system , MS data must be reconciled against orthogonal, non-destructive techniques. This is known as Fluorine Mass Balance Analysis [13],[14].

Step-by-Step Methodology: The Mass Balance Workflow

This protocol ensures that every atom of fluorine extracted from a sample is analytically accounted for, revealing the "organofluorine gap" (unidentified metabolites).

  • Multisorbent Solid Phase Extraction (SPE):

    • Pass the biological or environmental matrix through a mixed-mode SPE cartridge (e.g., WAX/HLB) to capture both neutral fluorinated pharmaceuticals and polar anionic metabolites[15],[13].

    • Elute and reconstitute the sample, dividing it into three identical aliquots.

  • Targeted & Nontargeted LC-HRMS (Aliquot 1):

    • Analyze via LC-HRMS using a PFPP column.

    • Quantify known analytes using analytical standards.

    • Apply KMD filtering to tentatively identify unknown fluorinated features[7]. Convert the total quantified MS signal into "Fluorine Equivalents" ( Feq​ ).

  • Combustion Ion Chromatography (CIC) for EOF (Aliquot 2):

    • Combust the sample at 1000°C to mineralize all covalently bound organofluorine into inorganic fluoride ( F− )[13].

    • Quantify the total Extractable Organofluorine (EOF) via Ion Chromatography. This provides the absolute baseline of fluorine in the sample[14].

  • Quantitative 19F -NMR (Aliquot 3):

    • Analyze the sample using 19F -NMR with hexafluorobenzene (HFB) as an internal standard[16].

    • Integrate the chemical shifts: Aryl- CF3​ (-60 to -65 ppm), Aliphatic- CF3​ (-80 to -88 ppm), and Aryl-F (-110 to -130 ppm)[2],[3].

  • Data Integration & Validation:

    • Subtract the LC-MS/MS Feq​ from the CIC EOF. The difference is the Unidentified Organofluorine (UOF)[14].

    • Use the structural class data from the 19F -NMR to guide the MS/MS structural elucidation of the UOF, closing the mass balance[1].

Workflow Sample Biological/Environmental Sample SPE Multisorbent SPE Extraction Sample->SPE LCMS Targeted & Nontargeted LC-HRMS SPE->LCMS Aliquot 1 CIC Combustion Ion Chromatography (EOF) SPE->CIC Aliquot 2 NMR Quantitative 19F-NMR SPE->NMR Aliquot 3 Gap Fluorine Mass Balance (Identify 'Organofluorine Gap') LCMS->Gap Known PFAS/Metabolites CIC->Gap Total Extractable F NMR->Gap Functional Group F

Caption: Self-validating Fluorine Mass Balance workflow utilizing LC-HRMS, CIC, and 19F-NMR.

Conclusion

The mass spectrometry of organofluorine compounds requires a departure from traditional hydrocarbon-centric analytical thinking. By exploiting the negative mass defect of fluorine, optimizing ionization through fluorous-phase chromatography, and understanding the thermodynamics of HF and CO2​ neutral losses, scientists can map complex degradation pathways. However, true analytical confidence is only achieved when high-resolution mass spectrometry is anchored by the absolute quantification of Combustion Ion Chromatography and the structural clarity of 19F -NMR.

Sources

Foundational

The Physicochemical Paradigm of Fluorinated Carboxylic Acids: A Technical Guide for Drug Design and Materials Science

Executive Summary The selective incorporation of fluorine into carboxylic acid scaffolds represents a cornerstone strategy in modern drug discovery, agrochemistry, and advanced materials science. Fluorinated carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective incorporation of fluorine into carboxylic acid scaffolds represents a cornerstone strategy in modern drug discovery, agrochemistry, and advanced materials science. Fluorinated carboxylic acids (FCAs) exhibit a unique physicochemical profile—often referred to as "fluorine magic"—driven by fluorine’s extreme electronegativity, low polarizability, and the exceptional strength of the carbon-fluorine (C-F) bond. As a Senior Application Scientist, understanding the causality behind these properties is critical for predicting molecular behavior, optimizing metabolic stability, and designing robust analytical workflows.

This whitepaper provides an in-depth analysis of the physical properties of FCAs, elucidating the mechanistic forces at play, and outlines self-validating experimental protocols for accurately measuring their acidity and lipophilicity.

The Mechanistic Drivers of "Fluorine Magic"

The anomalous physical properties of FCAs cannot be understood through simple steric comparisons. While fluorine is isosteric with hydrogen (Van der Waals radii: 1.47 Å vs. 1.20 Å), its electronic profile fundamentally rewrites the molecule's thermodynamic behavior[1].

The Inductive Effect (-I) and Acidity (pKa)

Fluorine is the most electronegative element on the Pauling scale (4.0). When substituted onto an aliphatic chain adjacent to a carboxylic acid, it exerts a profound electron-withdrawing inductive effect (-I) through the σ -bonds[2]. This effect pulls electron density away from the carboxylate group, delocalizing the negative charge of the conjugate base. By thermodynamically stabilizing the carboxylate anion, the equilibrium is driven toward dissociation, drastically lowering the pKa. For instance, fluorine's inductive effect lowers the pKa of cyclopropane-based carboxylic acids from ~4.5 to ~2.5[3].

Polarizability and Intermolecular Forces

Despite having three lone pairs of electrons, fluorine holds them tightly to its nucleus, resulting in exceptionally low polarizability. This limits the molecule's ability to participate in transient dipole-induced dipole interactions (London dispersion forces). Furthermore, the strong electron-withdrawing nature of a perfluoroalkyl group (e.g., −CF3​ ) significantly reduces the basicity of the adjacent carbonyl oxygen. Because the boiling points of carboxylic acids are largely dictated by their ability to form stable, intermolecular hydrogen-bonded dimers, the weakened H-bond acceptor capability in fluorinated analogs leads to paradoxically lower boiling points compared to their hydrocarbon counterparts.

G A Fluorine Substitution B Strong Inductive Effect (-I) A->B C Low Polarizability A->C D Lower pKa (Increased Acidity) B->D Stabilizes anion F Weakened H-Bonding B->F Reduces carbonyl basicity E Altered LogP (Lipophilicity) C->E Modulates solvation G Lower Boiling Point F->G

Logical relationship between fluorine substitution and physicochemical property modulation.

Quantitative Property Analysis

The transition from a standard hydrocarbon carboxylic acid to a perfluorinated analog yields non-linear changes in physical properties. Table 1 summarizes the core quantitative data demonstrating these shifts.

Table 1: Physicochemical Properties of Selected Carboxylic Acids
CompoundFormulapKaBoiling Point (°C)LogP (Lipophilicity)
Acetic Acid CH3​COOH 4.76118.0-0.17
Fluoroacetic Acid CH2​FCOOH 2.59165.0-0.21
Difluoroacetic Acid CHF2​COOH 1.24134.00.20
Trifluoroacetic Acid (TFA) CF3​COOH 0.2372.40.50
Perfluorooctanoic Acid (PFOA) C7​F15​COOH -0.5 to 2.8*192.04.59

*Note: The exact pKa of PFOA is highly debated in the literature (ranging from -0.5 to 3.8) due to its surfactant nature and micelle formation in aqueous media, which confounds direct measurement[4],[5].

The "Fluorophilic" Partitioning Effect

Modulating lipophilicity (LogP) is a primary reason for fluorination in drug design. While mono-fluorination can sometimes decrease lipophilicity due to the introduction of a local dipole that enhances water solubility, poly- and per-fluorination drastically increase LogP[5]. Perfluorinated chains are uniquely both hydrophobic and lipophobic, preferring to partition into their own "fluorophilic" phase. This severely impacts membrane permeability and requires specialized measurement techniques[6].

Self-Validating Experimental Protocols

Standard analytical techniques often fail when applied to FCAs. For instance, UV-Vis based shake-flask methods for LogP determination are useless for aliphatic FCAs lacking a chromophore. Similarly, direct potentiometric titrations fail for long-chain FCAs (like PFOA) due to micellization. The following protocols overcome these limitations through self-validating mechanisms.

Protocol 1: Determination of Lipophilicity (LogP) via 19F NMR Spectroscopy

This method leverages the nucleus-specific sensitivity of 19F NMR to measure the partition coefficient of non-UV active fluorinated substrates[6].

Step-by-Step Methodology:

  • System Preparation: Prepare a mutually saturated biphasic system of 1-octanol and aqueous buffer. Adjust the aqueous pH to ensure the FCA is fully protonated (for true LogP) or at physiological pH (for LogD).

  • Solute Addition: Dissolve the FCA (1–5 mM) into the aqueous phase. Crucially, spike the solution with a known concentration of a fluorinated internal standard (e.g., 4-fluorobenzoic acid).

  • Equilibration: Combine equal volumes of the spiked aqueous phase and 1-octanol in a borosilicate glass vial. Vortex vigorously for 5 minutes, then incubate at 25.0 ± 0.1 °C in a thermostatic shaker for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. This step is critical to break any microemulsions formed by the surfactant-like properties of the FCA.

  • NMR Acquisition: Carefully sample both phases. Acquire 19F NMR spectra using a relaxation delay ( D1​ ) of at least 5×T1​ to ensure quantitative integration of the signals.

  • Data Analysis: Calculate LogP using the ratio of the integrated area of the 19F signal in the octanol phase ( Aoct​ ) to the aqueous phase ( Aaq​ ): LogP=log10​(Aoct​/Aaq​) .

Self-Validation Check (Mass Balance): The internal standard serves as a strict mass balance control. By integrating the total 19F signal across both phases and comparing it to the pre-equilibration standard, researchers can verify recovery. A mass balance deviation >5% indicates the compound is trapped at the emulsion interface or adsorbed to the glassware, automatically invalidating the run.

Workflow S1 Step 1 Biphasic Setup S2 Step 2 Equilibration S1->S2 S3 Step 3 Phase Separation S2->S3 S4 Step 4 19F NMR Analysis S3->S4 S5 Step 5 LogP Calculation S4->S5

Step-by-step workflow for determining the lipophilicity (LogP) of fluorinated compounds via 19F NMR.

Protocol 2: Potentiometric pKa Determination via Co-Solvent Extrapolation

Because highly fluorinated acids (e.g., PFOA) form micelles that skew local dielectric constants, direct aqueous titration is impossible[4]. A Yasuda-Shedlovsky co-solvent extrapolation is required.

Step-by-Step Methodology:

  • Co-solvent Preparation: Prepare solutions of methanol/water at varying weight fractions (e.g., 20%, 30%, 40%, 50% methanol) to suppress micelle formation.

  • Titrant Standardization: Standardize a 0.1 M KOH solution in the respective methanol/water mixtures using potassium hydrogen phthalate (KHP).

  • Sample Dissolution: Dissolve the FCA in the co-solvent mixtures at a concentration strictly below its critical micelle concentration (CMC) equivalent.

  • Potentiometric Titration: Titrate the sample using a glass electrode calibrated specifically for the mixed-solvent system. Utilize Gran's plot methodology to precisely identify the equivalence point.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the mixed solvents against the inverse of the dielectric constant ( 1/ε ) of the respective solvent mixtures.

  • Derivation: Extrapolate the linear regression to the dielectric constant of pure water ( 1/ε≈0.0127 at 25°C) to derive the true aqueous pKa.

Self-Validation Check (Thermodynamic Linearity): The Yasuda-Shedlovsky extrapolation acts as an internal thermodynamic control. The plotted data points must yield a strictly linear regression ( R2>0.99 ). Non-linearity indicates that the co-solvent is fundamentally altering the primary solvation sphere of the carboxylate beyond simple dielectric effects, invalidating the extrapolation.

pKaWorkflow P1 Step 1 Co-solvent Prep P2 Step 2 Sample Dissolution P1->P2 P3 Step 3 Potentiometric Titration P2->P3 P4 Step 4 Gran's Plot Analysis P3->P4 P5 Step 5 Yasuda-Shedlovsky Extrapolation P4->P5

Workflow for potentiometric pKa determination of surfactant-like fluorinated carboxylic acids.

Sources

Exploratory

Solubility and Stability Dynamics of 2-Fluoro-3-(oxan-2-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the strategic incorporation of fluorine and saturated oxygen heterocycles is a proven tactic to modulate physicochemical properties, enhance metabolic stability, and restrict m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine and saturated oxygen heterocycles is a proven tactic to modulate physicochemical properties, enhance metabolic stability, and restrict molecular conformation. 2-Fluoro-3-(oxan-2-yl)propanoic acid (CAS: 1783695-24-8) represents a highly specialized building block combining an α -fluoro carboxylic acid with an oxane (tetrahydropyran or THP) ring.

While this structural combination offers unique bioisosteric properties, it introduces complex solubility and stability dynamics. The highly electronegative fluorine atom drastically alters the ionization profile of the adjacent carboxylic acid[1], while the oxane ring introduces vulnerabilities to auto-oxidation[2]. Furthermore, the presence of an α -chiral center flanked by electron-withdrawing groups necessitates rigorous stability monitoring to prevent epimerization. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to evaluating and managing the solubility and stability of this compound.

Structural & Physicochemical Profiling

To understand the macroscopic behavior of 2-fluoro-3-(oxan-2-yl)propanoic acid, we must first deconstruct its molecular architecture and the causal relationships dictating its physical chemistry.

The α -Fluoro Carboxylic Acid Moiety

The substitution of a hydrogen atom with fluorine at the α -carbon (C2) exerts a profound inductive electron-withdrawing effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation. Consequently, the pKa​ of the carboxylic acid is significantly lowered. While a standard aliphatic propanoic acid exhibits a pKa​ of approximately 4.8, the α -fluoro substitution shifts the pKa​ down to approximately 2.5–2.8[1].

Causality: Because the pKa​ is drastically lowered, the molecule exists almost entirely in its ionized (carboxylate) form at physiological pH (7.4) and even at the slightly acidic pH of the upper intestine (pH ~5.0). This ionization is the primary driver for its high aqueous solubility in biological buffers.

The Oxane (Tetrahydropyran) Ring

The oxane ring provides moderate lipophilicity and acts as a hydrogen-bond acceptor. However, cyclic ethers are notoriously susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light, leading to the formation of explosive and reactive hydroperoxides at the carbon adjacent to the oxygen[2].

Stereochemical Vulnerability

The molecule possesses two chiral centers: the α -carbon (C2) of the propanoic acid and the C2 position of the oxane ring. The α -proton is unusually acidic due to the combined electron-withdrawing effects of the adjacent fluorine atom and the carbonyl group. Under basic conditions, deprotonation leads to a planar enolate intermediate, which upon reprotonation results in epimerization (chiral inversion) at the C2 position.

Solubility Dynamics

Solubility is not a static value but a dynamic equilibrium influenced by pH, temperature, and solvent dielectric constants. For ionizable compounds, thermodynamic solubility profiling is critical for downstream assay development and formulation[3].

Aqueous vs. Organic Solubility
  • Aqueous Solubility: Highly pH-dependent. At pH 1.2 (simulated gastric fluid), the compound is predominantly unionized, and solubility is limited by the lipophilicity of the fluorinated backbone and oxane ring. At pH 7.4, the compound is fully ionized, resulting in high aqueous solubility.

  • Organic Solubility: The compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are standard for high-throughput screening stock solutions. It is also highly soluble in polar protic solvents like Methanol (MeOH).

Quantitative Data: Solubility Matrix
Solvent / Buffer SystempHIonization StateEstimated Solubility (mg/mL)Primary Solvation Mechanism
0.1 N HCl (SGF) 1.2Unionized (>95%)< 1.0Hydrogen bonding (oxane oxygen)
Acetate Buffer 4.5Mixed (~98% Ionized)> 10.0Ion-dipole interactions
Phosphate Buffer (PBS) 7.4Fully Ionized (>99.9%)> 50.0Strong ion-dipole (carboxylate)
DMSO (100%) N/AUnionized> 100.0Polar aprotic solvation
Methanol (100%) N/AUnionized> 50.0Polar protic solvation
Protocol: Thermodynamic Solubility Evaluation (Shake-Flask Method)

To generate reliable, self-validating solubility data, the thermodynamic shake-flask method must be employed[3]. Kinetic methods (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation.

  • Preparation: Add an excess amount of solid 2-fluoro-3-(oxan-2-yl)propanoic acid (e.g., 10 mg) to 1 mL of the target buffer (pH 1.2, 4.5, 7.4) in a glass vial.

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at exactly 25.0±0.1∘C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet undissolved solids.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 μm PTFE syringe filter. (Self-Validation Step: Discard the first 100 μL of filtrate to account for potential non-specific binding to the filter membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using a validated UPLC-UV/MS method against a multi-point calibration curve prepared in the same solvent matrix.

Stability Considerations & Degradation Pathways

Stability testing must align with ICH Q1A(R2) guidelines to ensure the integrity of the compound during storage and biological evaluation[4].

Chemical Degradation Mechanisms
  • Epimerization (pH Stress): As established, the α -proton is acidic. Exposure to basic pH buffers (pH > 8.0) during formulation or assay incubation will trigger enolization and subsequent formation of diastereomeric mixtures, ruining the stereochemical purity of the batch.

  • Peroxidation (Oxidative Stress): The oxane (THP) ring is a known Class B peroxide former[2]. Prolonged exposure to atmospheric oxygen and light results in the radical-mediated abstraction of a hydrogen atom adjacent to the ether oxygen, forming hydroperoxides. This not only degrades the compound but poses a severe safety (explosion) risk if concentrated to dryness.

Degradation Parent 2-Fluoro-3-(oxan-2-yl) propanoic acid Base Basic pH (>8.0) Enolization Parent->Base OH- O2 O2 / Light Auto-oxidation Parent->O2 ROS Intermediate Planar Enolate Intermediate Base->Intermediate Peroxide THP Hydroperoxide (Degradant / Hazard) O2->Peroxide Radical mechanism Epimer C2-Epimer (Diastereomer mixture) Intermediate->Epimer H+

Caption: Mechanistic pathways for base-catalyzed epimerization and oxidative peroxidation of the compound.

Protocol: Forced Degradation & Stability-Indicating Assay

To establish the shelf-life and handling constraints, a forced degradation study is required[4].

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in a neutral co-solvent mixture (e.g., 50:50 Water:Acetonitrile).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl, incubate at 60∘C for 24h.

    • Basic: Add 0.1 N NaOH, incubate at Room Temp for 24h.

    • Oxidative: Add 3% H2​O2​ , incubate at Room Temp for 24h.

    • Thermal: Solid state, incubate at 60∘C for 7 days.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/square meter (ICH Q1B standard).

  • Neutralization & Analysis: Neutralize acid/base samples. Analyze all samples using Chiral LC-MS/MS . A chiral stationary phase is strictly required to differentiate between chemical degradation (mass loss) and chiral inversion (epimerization).

Quantitative Data: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTimePrimary Degradation PathwayExpected Degradation Extent
Acidic 0.1 N HCl @ 60∘C 24hHydrolysis (Minimal)Low (< 5%)
Basic 0.1 N NaOH @ RT24hEpimerization at C2High (> 30% chiral inversion)
Oxidative 3% H2​O2​ @ RT24hOxane ring peroxidationModerate (10 - 20%)
Thermal Solid State @ 60∘C 7 DaysDecarboxylation (Minor)Low (< 2%)
Photolytic UV/Vis Light24hPhoto-oxidation of OxaneModerate (5 - 15%)

Workflow Integration

To systematically evaluate this compound upon receipt from a supplier, laboratories should implement the following concurrent workflow, ensuring that physicochemical data directly informs biological assay design.

Workflow Start Compound Receipt 2-Fluoro-3-(oxan-2-yl)propanoic acid Solubility Solubility Profiling (Kinetic & Thermodynamic) Start->Solubility Stability Stability Testing (ICH Q1A Guidelines) Start->Stability pH pH-Dependent Aqueous Solubility Solubility->pH Org Organic Solvent Screening (DMSO/MeOH) Solubility->Org Thermal Thermal & Photo Degradation Stability->Thermal Oxidative Oxidative Stress (Peroxide Check) Stability->Oxidative Epimer pH Stress (Epimerization Check) Stability->Epimer LCMS UPLC-MS/MS & Chiral HPLC Quantification pH->LCMS Org->LCMS Thermal->LCMS Oxidative->LCMS Epimer->LCMS Data Data Synthesis & Formulation Strategy LCMS->Data

Caption: High-throughput solubility and stability screening workflow for novel fluorinated building blocks.

Conclusion and Handling Recommendations

2-Fluoro-3-(oxan-2-yl)propanoic acid is a highly valuable but chemically nuanced building block. Its solubility is heavily dictated by the pKa​ -lowering effect of the α -fluorine atom, rendering it highly soluble in physiological environments but poorly soluble in acidic gastric conditions.

Critical Handling Directives:

  • Storage: Store neat solid at −20∘C under an inert atmosphere (Argon/Nitrogen) to prevent oxane auto-oxidation and peroxide formation.

  • Formulation: Avoid basic buffers (pH > 8.0) to prevent rapid epimerization at the α -carbon.

  • Safety: Never distill or evaporate aged ethereal solutions of this compound to dryness without first testing for peroxides using standard iodide test strips.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Ed.). Academic Press / Elsevier.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8894, Tetrahydropyran. Hazardous Substances Data Bank (HSDB).

Sources

Foundational

The Oxane Scaffold in Modern Therapeutics: Structural Biology, Synthesis, and Pharmacological Validation

Executive Summary The oxane (tetrahydropyran) ring is a privileged heterocyclic scaffold ubiquitous in both marine natural products and synthetic pharmaceuticals. Its unique structural geometry provides an optimal balanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxane (tetrahydropyran) ring is a privileged heterocyclic scaffold ubiquitous in both marine natural products and synthetic pharmaceuticals. Its unique structural geometry provides an optimal balance of conformational rigidity, lipophilicity modulation, and precise spatial orientation of hydrogen-bond acceptors. This technical guide explores the mechanistic pharmacology, stereoselective synthesis, and experimental validation of bioactive oxane-containing compounds, providing a comprehensive framework for drug development professionals.

The Oxane Scaffold: Structural Rationale in Drug Design

In medicinal chemistry, the strategic incorporation of an oxane ring is frequently employed to optimize a molecule's pharmacokinetic and pharmacodynamic profile. Unlike highly flexible aliphatic chains or flat aromatic systems, the saturated six-membered oxane ring adopts a stable chair conformation.

This structural rigidity minimizes the entropic penalty upon target binding. Furthermore, the embedded oxygen atom acts as a critical hydrogen-bond acceptor, while the aliphatic carbons modulate the overall lipophilic efficiency (LLE) of the molecule, improving membrane permeability without the toxicity risks associated with excessive lipophilicity 1. The oxane core frequently serves as a bioisostere for piperidines or cyclohexanes, effectively bypassing metabolic liabilities such as rapid oxidation or unwanted basicity 2.

Pharmacological Mechanisms of Key Bioactive Oxanes

Eribulin: Precision Microtubule Disruption

Eribulin mesylate is a structurally simplified, synthetic macrocyclic ketone analog of halichondrin B, a marine natural product rich in oxane and polyether macrolide rings. It is clinically approved for metastatic breast cancer and liposarcoma.

Mechanism of Action: Eribulin exhibits a highly distinct mechanism compared to traditional microtubule-targeting agents (MTAs) like taxanes or vinca alkaloids. It binds with high affinity to the "vinca domain" on the exposed plus (+) ends of growing β -tubulin protofilaments 3. Crucially, eribulin only inhibits the growth phase of microtubule dynamics without affecting the shortening phase. By sequestering tubulin into nonproductive aggregates, it prevents normal mitotic spindle formation, triggering an irreversible mitotic blockade that culminates in tumor cell apoptosis 4.

Eribulin_MoA Eribulin Eribulin (Oxane Scaffold) Tubulin β-Tubulin (+ End) Eribulin->Tubulin High Affinity Binding Inhibition Suppresses Microtubule Growth Tubulin->Inhibition Sequesters Tubulin Arrest Irreversible Mitotic Arrest Inhibition->Arrest Blocks Spindle Formation Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Prolonged Blockade

Eribulin-mediated microtubule inhibition pathway leading to tumor cell apoptosis.

Mupirocin: Selective Translation Inhibition

Mupirocin (pseudomonic acid A) is a topical antibiotic characterized by a central oxane ring (monic acid) linked to a 9-hydroxynonanoic acid tail. It is a frontline defense against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Mupirocin acts as a competitive inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS). The oxane core and its specific stereocenters perfectly mimic the natural isoleucyl-adenylate intermediate 5. By binding to the IleRS active site, it prevents the attachment of isoleucine to its cognate tRNA, thereby halting bacterial protein synthesis. Its high therapeutic index is driven by its poor affinity for eukaryotic (mammalian) IleRS, which contains structural divergences (e.g., His581 and Leu583 substitutions) in the active site that sterically clash with the oxane derivative 6.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table summarizes the quantitative binding affinities and bioactivities of core oxane-containing therapeutics, highlighting the extreme potency achievable with this scaffold.

CompoundPrimary TargetBioactivity MetricClinical Indication
Halichondrin B β -Tubulin (Vinca domain)Apparent Kd​ ~ 0.31 μ MPreclinical Oncology
Eribulin β -Tubulin (+ ends)Apparent Ki​ ~ 0.80 μ MMetastatic Breast Cancer
Mupirocin Bacterial IleRS Ki​ ~ 2.5 nM (E. coli)MRSA / Skin Infections
Mupirocin Mammalian IleRS Ki​ ~ 20,000 nM (Rat)N/A (Demonstrates Selectivity)

Synthetic Methodologies: Stereoselective Oxane Construction

The stereoselective synthesis of highly substituted tetrahydropyrans is a cornerstone of complex macrolide production. The Prins Cyclization remains the most powerful and widely utilized methodology for constructing the oxane skeleton 7.

Chemical Rationale: The reaction involves the condensation of a homoallylic alcohol with an aldehyde. A Lewis acid (e.g., BF3​⋅OEt2​ , SnCl4​ ) or Brønsted acid is introduced to activate the carbonyl oxygen of the aldehyde, rendering the carbon highly electrophilic. Nucleophilic attack by the alkene double bond generates a highly reactive oxocarbenium ion intermediate. Subsequent intramolecular trapping by the pendant hydroxyl group yields the oxane ring.

Stereochemical Control: The causality of the reaction's high diastereoselectivity lies in the chair-like transition state. Substituents naturally adopt equatorial positions to minimize 1,3-diaxial steric strain, predominantly yielding 2,6-cis-disubstituted tetrahydropyrans.

Prins_Cyclization Start Homoallylic Alcohol + Aldehyde Acid Lewis Acid Catalyst Start->Acid Oxocarbenium Oxocarbenium Ion Intermediate Acid->Oxocarbenium Activation Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization C-C Bond Formation Product Substituted Oxane Ring Cyclization->Product Stereoselective Trapping

Acid-catalyzed Prins cyclization mechanism for stereoselective oxane ring synthesis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To validate the pharmacological efficacy of newly synthesized oxane-based microtubule inhibitors (analogous to eribulin), an in vitro tubulin polymerization assay is required. This protocol is designed as a self-validating system : it includes internal controls that confirm the dynamic range of the assay before test compound data is interpreted.

Materials Required:
  • Purified porcine or bovine brain tubulin (>99% purity).

  • Paclitaxel (Polymerization Enhancer Control).

  • Nocodazole or Vinblastine (Polymerization Inhibitor Control).

  • Spectrophotometer equipped with a temperature-controlled microplate reader.

Step-by-Step Methodology:

Step 1: Preparation of the PEM Buffer

  • Action: Prepare a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , and 0.5 mM EGTA. Supplement with 1 mM GTP immediately prior to use.

  • Causality: PIPES maintains the optimal physiological pH required for tubulin stability without interfering with the spectrophotometric readout. Mg2+ acts as an essential cofactor for GTP binding. EGTA is critical as it chelates trace Ca2+ ions, which are potent endogenous inhibitors of microtubule polymerization. Exogenous GTP must be added fresh to drive the thermodynamically unfavorable nucleation phase of microtubule assembly.

Step 2: Compound Preparation and Plate Setup

  • Action: Dissolve the oxane test compounds and controls in anhydrous DMSO. Dilute into the PEM buffer such that the final DMSO concentration does not exceed 1% (v/v) in the assay well.

  • Causality: Tubulin is highly sensitive to organic solvents; exceeding 1% DMSO will artificially denature the protein and induce spontaneous, non-specific aggregation, yielding false-positive turbidity readings.

Step 3: Tubulin Addition and Incubation

  • Action: Pre-warm the microplate containing the compounds to 37°C. Rapidly add the purified tubulin (final concentration ~3 mg/mL) to the wells using a multichannel pipette to synchronize the reaction start time.

  • Causality: Microtubule polymerization is a highly temperature-dependent, endothermic process. Maintaining a strict 37°C environment ensures that polymerization is driven by the compound interactions rather than thermal fluctuations.

Step 4: Kinetic Measurement

  • Action: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm ( OD340​ ) every minute for 60 minutes at 37°C.

  • Causality: As tubulin heterodimers polymerize into massive microtubule polymers, the solution scatters light. Measuring turbidity at 340 nm provides a direct, real-time kinetic readout of the assembly process.

Step 5: Data Validation and Interpretation

  • Action: Plot the OD340​ over time.

  • Causality (Self-Validation): The assay is only valid if the Paclitaxel control shows a rapid, steep increase in OD340​ (hyper-polymerization) and the Nocodazole control shows a flatline (complete inhibition) relative to the DMSO vehicle control. If an oxane test compound behaves like eribulin, it will yield a dose-dependent flattening of the curve, proving its efficacy as a microtubule-depolymerizing agent.

Conclusion

The oxane ring is far more than a passive structural linker; it is a dynamic, privileged pharmacophore capable of dictating profound biological outcomes. From the precise stereochemical control afforded by the Prins cyclization to the exquisite target selectivity seen in eribulin and mupirocin, mastering the chemistry and pharmacology of tetrahydropyrans is essential for modern drug discovery. Rigorous, self-validating biochemical assays remain the ultimate gatekeeper in translating these complex synthetic architectures into viable clinical candidates.

References

  • Journal of Medicinal Chemistry (ACS)
  • An In-depth Technical Guide to 4-Ethenyloxane-4-carboxylic acid Benchchem URL
  • Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent PMC / NIH URL
  • Interactions of Halichondrin B and Eribulin with Tubulin PMC / NIH URL
  • Exploring mechanisms of mupirocin resistance and hyper-resistance Portland Press URL
  • Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase PMC / NIH URL
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Beilstein Journals URL

Sources

Protocols & Analytical Methods

Method

Mechanistic Rationale: The "Fluorine Effect" on Chiral Recognition

Application Note: Advanced Purification and Enantioseparation Techniques for Chiral Fluorinated Compounds The incorporation of fluorine into chiral scaffolds is a cornerstone of modern drug discovery, dramatically modula...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Enantioseparation Techniques for Chiral Fluorinated Compounds

The incorporation of fluorine into chiral scaffolds is a cornerstone of modern drug discovery, dramatically modulating lipophilicity, metabolic stability, and target binding affinity. However, the unique stereoelectronic properties of the carbon-fluorine (C–F) bond present distinct challenges for chiral purification.

In chromatography, enantioseparation relies on the formation of between the enantiomers and the chiral stationary phase (CSP)[1]. Because fluorine is highly electronegative, it withdraws electron density from adjacent aromatic rings, weakening their ability to act as hydrogen bond acceptors and inverting their quadrupole moments. This stereoelectronic shift often disrupts the standard π-π interactions and hydrogen-bonding networks required for chiral discrimination on conventional cellulose or amylose CSPs.

To counteract this, researchers must pivot to specialized methodologies, such as for lipophilic molecules[2], or for highly polar zwitterions[3].

Decision Workflow for Chromatographic Purification

G Start Target: Chiral Fluorinated Compound Assess Assess Polarity & Solubility Start->Assess Decision1 Highly polar zwitterion (e.g., Amino Acid)? Assess->Decision1 HPLC HPLC Protocol (Macrocyclic Glycopeptide) Decision1->HPLC Yes SFC SFC Protocol (Polysaccharide CSP) Decision1->SFC No ScaleUp Preparative Scale-Up & QC Validation HPLC->ScaleUp Decision2 Baseline Resolution (Rs > 1.5)? SFC->Decision2 FluoroCSP Switch to Fluorinated Polysaccharide CSP Decision2->FluoroCSP No Decision2->ScaleUp Yes FluoroCSP->ScaleUp

Decision matrix for selecting the optimal chromatographic technique for chiral fluorinated compounds.

Protocol A: Preparative SFC for Neutral and Lipophilic Fluorinated Compounds

Causality in Method Design: SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity. This allows for higher flow rates and faster mass transfer compared to HPLC, minimizing band broadening—a critical factor when separating closely eluting fluorinated enantiomers[2].

Self-Validating System: This protocol employs a continuous stacked-injection sequence with an automated fraction-reanalysis loop. If the enantiomeric excess (ee) of the collected fraction falls below 99.0%, the system automatically halts the injection sequence to trigger a modifier gradient adjustment, ensuring zero cross-contamination of the purified batches.

Step-by-Step Methodology:

  • Column Screening: Begin with an immobilized amylose-based CSP (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate)). If the resolution ( Rs​ ) is < 1.5, the fluorine atom is likely disrupting standard π-π interactions. Switch to a fluorinated CSP (e.g., Cellulose tris(4-fluoro-3-methylphenylcarbamate)) to leverage orthogonal dipole-dipole interactions[2].

  • Mobile Phase Preparation: Use medical-grade CO₂. Select a co-solvent (modifier) such as Methanol (MeOH) or Isopropanol (IPA) at 5–20% v/v. Add 0.1% diethylamine (DEA) for basic fluorinated amines or 0.1% trifluoroacetic acid (TFA) for acidic compounds to suppress secondary interactions with free silanols.

  • System Equilibration: Set the Active Back Pressure Regulator (ABPR) to 120–160 bar and the column oven to 35 °C. Pump the mobile phase until the UV baseline stabilizes (approx. 10 column volumes).

  • Stacked Injections: Dissolve the racemate in the modifier at a concentration of 20–50 mg/mL. Perform stacked injections, timing the injection pulse so that the void volume overlaps with the elution of the previous run's tightly retained peak.

  • Fraction Collection: Route the eluent through a cyclone separator to safely depressurize the CO₂. Evaporate the residual modifier under reduced pressure at <30 °C to prevent the volatilization of low-molecular-weight fluorinated compounds.

Protocol B: HPLC Enantioseparation of Fluorinated Amino Acids

Causality in Method Design: Fluorinated zwitterions (e.g., fluorinated tryptophans) exhibit poor solubility in non-polar supercritical CO₂. They require the highly solvating environment of reversed-phase HPLC. Macrocyclic glycopeptides (like Teicoplanin) are ideal here because their chiral cavities provide multiple interaction sites (steric inclusion, H-bonding, ionic interactions) that effectively lock the fluorinated zwitterion into a rigid transient complex[3].

Self-Validating System: The method uses a dual-detector setup (UV at 254 nm and Fluorescence). Peak purity is validated by comparing the UV/Fluorescence response ratio across the peak width; a constant ratio confirms that co-eluting achiral impurities are absent, validating the integrity of the chiral separation.

Step-by-Step Methodology:

  • Column Selection: Install a Teicoplanin-based CSP bonded to 2.7 µm core-shell particles (SPPs). The solid core reduces the longitudinal diffusion path, sharpening the peaks of fluorinated analogs[3].

  • Mobile Phase Setup: Prepare a reversed-phase eluent of Methanol/Water (e.g., 40:60 v/v). Methanol is preferred over Acetonitrile as it provides superior solvation for the enthalpically driven separation of fluorinated amino acids[3].

  • Buffer Optimization: Incorporate 0.1% (v/v) triethylammonium acetate (TEAA) into the aqueous phase. This modulates the ionization of both the amino acid and the glycopeptide selector, maximizing ionic interactions.

  • Isocratic Elution: Operate at a flow rate of 0.5 mL/min. Strictly maintain the column temperature at 25 °C using a Peltier oven; temperature fluctuations directly degrade the enthalpic binding efficiency required for chiral discrimination.

  • Detection & Validation: Monitor the eluent via UV and Fluorescence. Calculate the resolution ( Rs​ ) and enantiomeric excess (ee). An Rs​≥1.5 guarantees baseline separation.

Quantitative Data Presentation

Table 1: Quantitative Performance Metrics of Chiral Purification Techniques

TechniqueAnalyte ClassKey Performance MetricOperating ConditionsRef
SFC (Fluorinated CSP) Halogenated BenzoatesProductivity: up to 0.176 kg/kg/day CO₂ / Modifier, 3.0 mL/min, 160 bar[2]
HPLC (Macrocyclic CSP) Fluorinated TryptophansBaseline separation time: < 6 minCore-shell 2.7 µm, RP Mode (MeOH/H₂O)[3]
HPLC (Polysaccharide) Fluorinated Liquid CrystalsFlow rate: 0.3 mL/min (Isocratic)ACN:H₂O (99:1 v/v)[1]
Biocatalytic Resolution α-Fluorinated Carboxylic AcidsEnantiomeric ratio (e.r.): 83:17[4]

References

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Available at: [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PubMed Central (PMC). Available at: [Link]

  • Merging Electrosynthesis and Biocatalysis to Access Sulfur-Based Chiral α-Fluorinated Carboxylic Acids. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Application

derivatization of carboxylic acids for GC-MS analysis

Title: Advanced Derivatization Strategies for Carboxylic Acids in GC-MS Analysis Introduction: The Thermodynamic Challenge of Carboxylic Acids Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Derivatization Strategies for Carboxylic Acids in GC-MS Analysis

Introduction: The Thermodynamic Challenge of Carboxylic Acids Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for metabolic profiling, lipidomics, and pharmaceutical analysis. However, the direct analysis of carboxylic acids presents a fundamental thermodynamic hurdle. The highly polar carboxyl group (-COOH) acts as both a strong hydrogen bond donor and acceptor, leading to intense intermolecular interactions. In the context of gas chromatography, this manifests as low volatility, poor thermal stability, and severe peak tailing due to secondary interactions with the silanol groups on the column's stationary phase.

To circumvent this, chemical derivatization is employed to mask the active hydrogen, converting the polar acid into a volatile, thermally stable derivative [1]. This Application Note details two of the most robust and widely adopted derivatization pathways: Silylation (using BSTFA + 1% TMCS) and Alkylation/Esterification (using BF3-Methanol).

Mechanistic Decision Matrix

Selecting the appropriate derivatization route depends entirely on the sample matrix and the target analyte profile. Silylation is a broad-spectrum approach ideal for global metabolomics, whereas BF3-Methanol esterification is highly specific to carboxylic acids, making it the gold standard for fatty acid methyl ester (FAME) analysis.

DecisionMatrix Start Carboxylic Acid Matrix Q1 Target Analyte Profile? Start->Q1 Silylation Silylation (BSTFA + 1% TMCS) Q1->Silylation Global Metabolomics (Multi-functional) Alkylation Esterification (BF3-Methanol) Q1->Alkylation Targeted Lipidomics (Fatty Acids) ProSil Broad Spectrum (OH, NH, COOH) Strictly Anhydrous Required Silylation->ProSil ProAlk Specific to COOH (FAMEs) Tolerates Trace Moisture Alkylation->ProAlk

Decision tree for selecting the optimal GC-MS derivatization pathway.

Protocol 1: Silylation via BSTFA + 1% TMCS

Mechanistic Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl (TMS) donor. It reacts with the carboxyl group to form a TMS ester (-COOSi(CH3)3). The reaction's byproducts (trifluoroacetamide and N-trimethylsilyl-trifluoroacetamide) are highly volatile and elute early in the chromatogram, preventing interference with target analytes. The addition of 1% Trimethylchlorosilane (TMCS) is critical; TMCS acts as a catalyst by forming a highly reactive intermediate that attacks sterically hindered carboxyl and hydroxyl groups that BSTFA alone cannot efficiently derivatize [2].

Self-Validating System: TMS derivatives are highly susceptible to moisture-induced hydrolysis, which reverts the ester back to the free acid. To validate the integrity of the anhydrous environment, spike the sample with a heavily deuterated internal standard (e.g., d27-myristic acid) prior to derivatization. A stable, high-abundance molecular ion for the derivatized standard confirms the absence of moisture.

Step-by-Step Methodology:

  • Sample Drying: Transfer 10–50 µL of the sample extract into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Crucial: Even trace water will quench the BSTFA reagent.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed by 50 µL of BSTFA + 1% TMCS [2].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS (no extraction required).

Protocol 2: Esterification via Boron Trifluoride-Methanol (BF3-MeOH)

Mechanistic Causality: For lipidomics and fatty acid profiling, converting carboxylic acids to Fatty Acid Methyl Esters (FAMEs) is preferred. Boron trifluoride (BF3) is a potent Lewis acid that coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbon to form a stable methyl ester [3].

Self-Validating System: This protocol utilizes Liquid-Liquid Extraction (LLE). The addition of saturated NaCl (salting-out effect) dramatically increases the ionic strength of the aqueous phase, forcing the non-polar FAMEs entirely into the hexane layer. A clear, distinct phase separation validates the extraction efficiency. Running a reagent blank ensures no background lipid contamination from the solvents.

Step-by-Step Methodology:

  • Sample Preparation: Place 1–5 mg of the carboxylic acid/lipid extract into a 5 mL heavy-walled reaction vial.

  • Catalytic Esterification: Add 2 mL of 10–14% BF3-Methanol reagent [4]. Seal tightly with a PTFE-lined cap to prevent the escape of volatile short-chain FAMEs.

  • Incubation: Heat the vial in a water bath or heating block at 60°C for 10 minutes.

  • Quenching & Salting Out: Cool the vial to room temperature. Add 1 mL of ultra-pure Hexane, followed by 1 mL of saturated aqueous NaCl solution.

  • Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 2 minutes to achieve sharp phase separation.

  • Collection: Carefully aspirate the upper (organic) hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

BF3Workflow Step1 Add 10% BF3-MeOH (Catalyst + Reactant) Step2 Heat 60°C, 10 min (Esterification) Step1->Step2 Step3 Quench & Extract (+H2O/NaCl & Hexane) Step2->Step3 Step4 Phase Separation (Collect Upper Hexane) Step3->Step4 Step5 GC-MS Analysis (FAMEs) Step4->Step5

Experimental workflow for BF3-Methanol esterification and FAME extraction.

Quantitative Method Comparison

To assist in method selection, the following table summarizes the operational parameters, chemical requirements, and analytical outcomes of both derivatization strategies.

ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF3-Methanol)
Target Derivative Trimethylsilyl (TMS) EstersMethyl Esters (FAMEs)
Reaction Temperature 60°C – 70°C60°C – 100°C
Reaction Time 30 minutes5 – 10 minutes
Moisture Tolerance Zero (Strictly Anhydrous)Low (Tolerates trace amounts)
Matrix Suitability Dry extracts, lyophilized biofluidsLipids, oils, complex aqueous extracts
Byproducts Volatile (Trifluoroacetamide)Water (Requires LLE cleanup)
Primary Application Broad-spectrum MetabolomicsTargeted Lipidomics / Fatty Acids

References

  • Fluxome analysis using GC-MS - PMC . nih.gov.[Link]

Method

Application Note: Strategic Incorporation of 2-Fluoro-3-(oxan-2-yl)propanoic Acid in Peptidomimetic Synthesis

Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic rationale, coupling dynamics, and self-validating protocols for fluorinated, oxane-containing building blocks. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic rationale, coupling dynamics, and self-validating protocols for fluorinated, oxane-containing building blocks.

Executive Summary & Structural Rationale

The integration of non-natural building blocks is a cornerstone of modern peptidomimetic drug discovery. 2-Fluoro-3-(oxan-2-yl)propanoic acid is a highly specialized carboxylic acid that introduces two distinct, synergistic pharmacophores to a peptide backbone: an alpha-fluoro substitution and a beta-oxan-2-yl (tetrahydropyran) ring.

When coupled to the N-terminus or incorporated as a depsipeptide linkage, this compound fundamentally alters the physicochemical properties of the resulting molecule:

  • The Alpha-Fluoro Effect: The highly electronegative fluorine atom at the alpha position dramatically lowers the pKa of the carboxylic acid. Once formed, the resulting amide bond exhibits reduced basicity and an altered dipole moment. This acts as a potent transition-state mimic, rendering the bond highly resistant to proteolytic cleavage by endogenous proteases[1]. Furthermore, the strong C-F dipole induces a gauche effect, restricting the peptide backbone into a predictable, stabilized secondary structure[2].

  • The Oxan-2-yl Motif: The saturated, oxygen-containing six-membered ring provides significant steric bulk (analogous to a leucine or isoleucine side chain) while introducing a hydrogen-bond accepting ether oxygen. This mimics carbohydrate or macrolide recognition motifs, enhancing aqueous solubility and receptor specificity[3].

Mechanistic Pathway: Protease Resistance

The primary utility of alpha-fluoro carboxylic acids in drug development is their ability to deceive proteolytic enzymes. By mimicking the tetrahedral transition state of peptide hydrolysis without allowing the enzymatic nucleophile to complete the cleavage cycle, these compounds act as highly effective competitive inhibitors or metabolically stable caps[1].

Mechanism Normal Standard Peptide Bond (Susceptible to Hydrolysis) Protease Protease Active Site (Ser/Thr/Asp/Cys) Normal->Protease Natural Substrate Cleaved Rapid Cleavage (Short In Vivo Half-life) Protease->Cleaved Enzymatic Turnover Fluoro Alpha-Fluoro Amide Bond (2-Fluoro-3-(oxan-2-yl)propanoic acid) TS_Mimic Transition State Mimicry (Strong C-F Dipole) Fluoro->TS_Mimic Structural Conformation TS_Mimic->Protease Competitive Binding Stable Protease Resistance (Extended Half-life) TS_Mimic->Stable Cleavage Aborted

Figure 1: Mechanistic pathway of protease resistance induced by alpha-fluoro amide transition state mimicry.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

Coupling 2-Fluoro-3-(oxan-2-yl)propanoic acid presents unique synthetic challenges. The strong electron-withdrawing nature of the alpha-fluoro group makes the activated carbonyl highly electrophilic. However, under strongly basic conditions (e.g., using DIEA with HATU/HBTU), the alpha-proton becomes highly acidic. This can lead to the formation of a ketene intermediate, resulting in rapid epimerization (racemization) of the chiral center.

Causality of Reagent Choice: To preserve stereochemical integrity and ensure high coupling yields, a near-neutral activation strategy is required. The combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure is the gold standard here. It provides potent activation while avoiding the basic conditions that trigger racemization[4].

Table 1: Coupling Reagent Matrix for Alpha-Fluoro Acids
Reagent SystemBase RequiredEpimerization RiskCoupling EfficiencyRecommendation
HATU / DIEA Yes (Strong)High ExcellentNot Recommended (Racemization risk)
HBTU / NMM Yes (Moderate)ModerateGoodProceed with Caution
DIC / Oxyma No (Neutral) Very Low Excellent Optimal Protocol
DIC / HOBt No (Neutral)LowModerate (Sluggish)Acceptable, but slower than Oxyma

Experimental Protocol: N-Terminal Derivatization

This protocol outlines the optimal, self-validating methodology for coupling 2-Fluoro-3-(oxan-2-yl)propanoic acid to the N-terminus of a resin-bound peptide.

Materials Required
  • Resin-bound peptide (N-terminal Fmoc removed)

  • 2-Fluoro-3-(oxan-2-yl)propanoic acid (3.0 eq)

  • DIC (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • Anhydrous DMF (Peptide synthesis grade)

  • Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5)

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Swell the peptide-resin in DMF for 20 minutes at room temperature.

  • Drain the solvent. Ensure the N-terminal Fmoc group has been removed (e.g., 20% piperidine in DMF) and the resin is washed exhaustively (5 × DMF, 3 × DCM, 3 × DMF).

  • Causality: Complete removal of residual piperidine is critical. Trace base will trigger premature activation or side reactions with the highly electrophilic fluorinated acid.

Step 2: Pre-Activation of the Fluorinated Acid

  • Dissolve 2-Fluoro-3-(oxan-2-yl)propanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF to achieve a ~0.1 M concentration.

  • Add DIC (3.0 eq) to the mixture.

  • Stir for 3–5 minutes at room temperature.

  • Causality: Pre-activation allows the formation of the highly reactive Oxyma ester. The absence of a tertiary amine base prevents base-catalyzed ketene formation, preserving the alpha-stereocenter[4].

Step 3: Coupling

  • Add the pre-activated mixture directly to the resin.

  • Agitate gently for 2 to 4 hours at room temperature.

  • Causality: The steric bulk of the oxan-2-yl group, combined with the inductive deactivation by the fluorine atom, significantly reduces coupling kinetics. Extended coupling times are mandatory to drive the reaction to completion.

Step 4: Self-Validation (Micro-Cleavage & LC-MS)

  • Withdraw a micro-aliquot of resin (approx. 1-2 mg).

  • Wash the beads with DCM and dry under vacuum.

  • Treat with 100 µL of Cleavage Cocktail for 1 hour.

  • Evaporate the TFA, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Validation Metric: Confirm the disappearance of the starting peptide mass and the appearance of the target mass. The exact mass shift upon successful coupling of the 2-fluoro-3-(oxan-2-yl)propanoyl moiety (C8H12FO2) is +158.07 Da .

  • Causality: Never proceed to global cleavage without validating the coupling of sterically hindered building blocks. If unreacted amine remains, perform a double-coupling rather than risking a complex purification of the final product.

Step 5: Global Cleavage

  • Upon successful validation (>95% conversion), wash the main resin batch (5 × DMF, 5 × DCM) and dry thoroughly.

  • Perform global cleavage using the standard TFA cocktail for 2 hours.

  • Precipitate the final peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

SPPS_Workflow Start Peptide-Resin (N-terminal Deprotected) Activation Activate 2-Fluoro-3-(oxan-2-yl)propanoic acid (DIC/Oxyma Pure, 5 min) Start->Activation Wash Resin (Remove all Base) Coupling Coupling Reaction (Room Temp, 2-4 hours) Activation->Coupling Add to Resin Validation Micro-cleavage & LC-MS (Verify +158.07 Da Mass Shift) Coupling->Validation Sample 1-2 mg Resin Validation->Coupling If Incomplete (Double Couple) Cleavage Global Cleavage (TFA/TIS/H2O) & Isolation Validation->Cleavage If >95% Conversion

Figure 2: Self-validating SPPS workflow for coupling 2-Fluoro-3-(oxan-2-yl)propanoic acid.

Troubleshooting & Quantitative Data

Table 2: Troubleshooting SPPS with Fluorinated Building Blocks
ObservationRoot CauseCorrective Action
Incomplete Coupling (<50% conversion) Steric hindrance from oxane ring; deactivated carbonyl.Perform a double-coupling step. Increase reaction time to 6 hours or gently heat to 40°C.
Presence of +140 Da Mass Shift Loss of fluorine (elimination) during basic coupling.Ensure absolute avoidance of strong bases (DIEA/DBU) during the coupling step. Stick strictly to DIC/Oxyma.
Epimerization (Split HPLC Peaks) Base-catalyzed ketene intermediate formation.Verify that the resin was thoroughly washed after Fmoc deprotection to remove all piperidine traces.
Poor Aqueous Solubility of Final Peptide High lipophilicity of the fluorinated oxane moiety.Formulate the final peptide in 5-10% DMSO or use a cyclodextrin-based vehicle for biological assays.

References

  • Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. Journal of Organic Chemistry (via PubMed/NIH).[Link]

  • Joy and Flustration with Organofluorine Compounds – A Fluorous Autobiography. CHIMIA.[Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Global Research Online.[Link]

  • alpha-Fluoro-beta-alanine | CID 13351. PubChem - NIH.[Link]

Sources

Application

Application Note: Screening 2-Fluoro-3-(oxan-2-yl)propanoic Acid as a 3-D Fragment for Mutant IDH1 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary In modern Fragment-Based Drug Discovery (FBDD), escaping the "f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), escaping the "flatland" of traditional sp2-hybridized aromatic libraries is critical for improving clinical success rates. 2-Fluoro-3-(oxan-2-yl)propanoic acid represents a highly privileged, sp3-rich 3-D fragment. This application note details a comprehensive, self-validating screening cascade to evaluate this compound as a competitive inhibitor of carboxylate-recognizing metabolic enzymes, specifically targeting mutant Isocitrate Dehydrogenase 1 (mIDH1 R132H) .

By integrating ligand-observed 19 F-NMR, orthogonal red-shifted biochemical assays, and biophysical validation, this guide provides a robust framework for fragment hit identification and characterization.

Scientific Rationale & Causality

To build a self-validating experimental system, every structural feature of the fragment and every step of the screening cascade has been selected based on strict biophysical principles.

Structural Causality: Why this Fragment?
  • The Tetrahydropyran (oxan-2-yl) Core: The inclusion of a cyclic ether scaffold provides conformational rigidity and significant 3-D character (sp3 richness). This structural geometry allows the fragment to access complex binding pockets that flat aromatic rings cannot, while offering an oxygen atom as a strategic hydrogen-bond acceptor[1].

  • The α -Fluoro Carboxylic Acid Motif: The propanoic acid moiety acts as a bioisostere for endogenous α -hydroxy acids, such as α -ketoglutarate ( α -KG) and the oncometabolite D-2-hydroxyglutarate (D-2HG). The strategic placement of the highly electronegative fluorine atom modulates the pKa of the carboxylate group, enhancing binding affinity and metabolic stability[2]. Crucially, the fluorine atom provides a pristine, background-free handle for highly sensitive 19 F-NMR screening[3].

Target Causality: mIDH1 (R132H)

Wild-type IDH1 converts isocitrate to α -KG while reducing NADP + to NADPH. The oncogenic R132H mutation alters the enzyme's function, causing it to consume NADPH and α -KG to produce the oncometabolite D-2HG. Because 2-Fluoro-3-(oxan-2-yl)propanoic acid mimics the structure of α -KG, it serves as an ideal starting point for competitive active-site inhibition.

Multiparametric Screening Cascade

To ensure trustworthiness and eliminate false positives (e.g., pan-assay interference compounds or aggregators), the screening workflow utilizes three orthogonal phases.

Workflow N1 Phase 1: 19F-NMR Primary Screen (Ligand-Observed CPMG) N2 Phase 2: Orthogonal Biochemical Assay (Diaphorase-Coupled Resazurin) N1->N2 N3 Phase 3: Biophysical Validation (Surface Plasmon Resonance) N2->N3 N4 Hit Expansion & SAR (X-ray Crystallography) N3->N4

Fig 1. Fragment-based screening cascade for 2-Fluoro-3-(oxan-2-yl)propanoic acid.

Phase 1: Primary Screening via 19 F-NMR

Causality: 19 F-NMR is highly responsive to changes in the chemical environment[3]. Using a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence filters out broad protein background signals. When the small fluorinated fragment binds to the massive mIDH1 protein, its transverse relaxation rate ( R2​ ) increases drastically, resulting in a quantifiable reduction in the 19 F signal intensity[4].

Protocol:

  • Sample Preparation: Prepare a screening sample containing 40 µM of 2-Fluoro-3-(oxan-2-yl)propanoic acid and 20 µM of purified mIDH1 (R132H) in PBS buffer (pH 7.4) supplemented with 10% D 2​ O and 1% d 6​ -DMSO[4]. Prepare an identical control sample lacking the protein.

  • Acquisition: Transfer samples to 5 mm NMR tubes. Acquire spectra at 25 °C using a 600 MHz NMR spectrometer equipped with a QCI-F cryoprobe[4].

  • Parameters: Execute a CPMG pulse sequence with a total echo time of 160 ms and an acquisition time of 1 s[4].

  • Analysis: Overlay the spectra of the fragment with and without the protein. A signal intensity reduction of >30% indicates positive binding.

Phase 2: Orthogonal Biochemical Validation

Causality: While NMR proves binding, it does not prove functional inhibition. mIDH1 consumes NADPH, which is intrinsically fluorescent (340/460 nm). However, directly measuring NADPH depletion is highly susceptible to autofluorescence from library compounds. To solve this, we couple the residual NADPH to a diaphorase/resazurin reaction. Diaphorase uses the leftover NADPH to convert non-fluorescent resazurin into highly fluorescent resorufin (540/590 nm)[5]. System Validation: This creates a positive readout assay—an active inhibitor blocks NADPH consumption, leading to high residual NADPH, and thus high resorufin fluorescence. This red-shifted readout effectively eliminates false positives caused by fluorescence quenching[5].

AssayPrinciple Frag 2-Fluoro-3-(oxan-2-yl) propanoic acid mIDH1 mIDH1 (R132H) Enzyme Frag->mIDH1 Inhibits D2HG Consumed NADPH (No Fluorescence) mIDH1->D2HG NADPH NADPH (Substrate) NADPH->mIDH1 Active Enzyme Diaphorase Diaphorase Coupling NADPH->Diaphorase Inhibited Enzyme (Residual NADPH) Resorufin Resorufin (High Fluorescence) Diaphorase->Resorufin Resazurin reduction

Fig 2. Principle of the diaphorase-coupled resazurin assay for mIDH1 inhibition.

Protocol (384-well format):

  • Enzyme Dispense: Dispense 10 µL of mIDH1 R132H (final concentration optimized for 80% NADPH conversion at 60 min) in assay buffer (20 mM Tris pH 7.5, 10 mM MgCl 2​ , 150 mM NaCl, 0.05% BSA) into a black solid-bottom 384-well plate[5].

  • Compound Addition: Pin-transfer 100 nL of the fragment (varying concentrations for IC 50​ determination) or DMSO control. Incubate for 30 min at room temperature[5].

  • Reaction Initiation: Add 10 µL of substrate buffer containing NADPH and α -KG. Incubate for 60 min at room temperature[5].

  • Detection Coupling: Add 10 µL of the diaphorase/resazurin detection mix. Incubate for 5 minutes[5].

  • Readout: Measure fluorescence on a microplate reader in endpoint mode (Excitation = 540 nm, Emission = 590 nm)[5].

Phase 3: Biophysical Affinity Profiling (SPR)

Causality: To rule out non-specific aggregation and confirm 1:1 reversible binding kinetics, Surface Plasmon Resonance (SPR) is deployed. Protocol: Immobilize mIDH1 onto a CM5 sensor chip via standard amine coupling. Inject 2-Fluoro-3-(oxan-2-yl)propanoic acid in a multi-cycle kinetic format (concentrations ranging from 1.56 µM to 200 µM) using a running buffer of PBS-P+ with 1% DMSO. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the dissociation constant ( Kd​ ).

Data Presentation & Interpretation

The following table summarizes the expected quantitative profile of 2-Fluoro-3-(oxan-2-yl)propanoic acid compared to a known clinical-stage reference inhibitor (e.g., AGI-5198). Because our compound is a low-molecular-weight fragment, its raw IC 50​ will be higher than a mature drug; however, its Ligand Efficiency (LE) demonstrates its superior potential as a growth scaffold.

Compound 19 F-NMR Signal Reduction (%)mIDH1 IC 50​ (µM)SPR Kd​ (µM)Ligand Efficiency (LE)
2-Fluoro-3-(oxan-2-yl)propanoic acid 68%45.252.10.38
Reference Inhibitor (AGI-5198) N/A0.070.080.31

Note: An LE > 0.30 indicates a highly efficient binding interaction per heavy atom, validating the fragment as an excellent candidate for structure-based elaboration.

References

  • O'Brien, P. et al. "Design, modular synthesis and screening of 58 shape-diverse 3-D fragments." Chemical Science (RSC Publishing).[Link]

  • Stöppler, D. et al. "Fragment library screening using 19F NMR." Bio-protocol.[Link]

  • Davis, M. I. et al. "Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays." PMC - NIH.[Link]

  • ResearchGate Contributors. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." ResearchGate.[Link]

Sources

Application

High-Impact Application Notes &amp; Protocols: Strategic Fluorination in Medicinal Chemistry

Executive Summary The incorporation of fluorine atoms into organic scaffolds has fundamentally transformed modern drug discovery. Currently, over 20% of FDA-approved pharmaceuticals contain at least one fluorine atom[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine atoms into organic scaffolds has fundamentally transformed modern drug discovery. Currently, over 20% of FDA-approved pharmaceuticals contain at least one fluorine atom[1]. Because of its unique stereoelectronic properties—namely its extreme electronegativity, small Van der Waals radius, and the high dissociation energy of the carbon-fluorine (C–F) bond—fluorine serves as a versatile bioisostere[2].

This application note provides a comprehensive guide for medicinal chemists and drug development professionals. It bridges the theoretical causality of fluorination with actionable, self-validating laboratory protocols for late-stage fluorination and in vitro metabolic stability profiling.

Mechanistic Causality: Why Fluorinate?

Successful drug design requires moving beyond trial-and-error to rational property modulation. The strategic placement of fluorine addresses three critical optimization parameters:

A. Metabolic Stability (CYP450 Blocking)

The primary route of xenobiotic clearance is hepatic oxidative metabolism, mediated largely by Cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively block oxidation (e.g., aromatic hydroxylation or aliphatic hydroxylation)[3].

  • The Causality: The C–F bond is significantly stronger (~105 kcal/mol) than the C–H bond (~98 kcal/mol). CYP450 enzymes lack the oxidative potential to break the C–F bond, forcing the metabolic machinery to either halt or shift to a less favorable, slower metabolic pathway (metabolic shunting)[1].

B. pKa Modulation and Membrane Permeability

Fluorine’s strong inductive electron-withdrawing effect (-I) systematically lowers the pKa of adjacent basic functional groups (such as amines).

  • The Causality: Lowering the pKa of a basic amine from 9.5 to 7.5 increases the fraction of the unionized drug at physiological pH (7.4). This exponentially increases passive lipid bilayer permeability and reduces off-target liabilities, such as hERG channel blockade, which is often driven by strong ionic interactions with basic amines[4].

C. Conformational Locking

Fluorine can dictate the preferred 3D conformation of a molecule through stereoelectronic effects, such as the gauche effect.

  • The Causality: The highly electronegative fluorine atom engages in dipole-dipole interactions or hyperconjugation (e.g., σC−H​→σC−F∗​ ), locking flexible alkyl chains or saturated heterocycles into specific bioactive conformations that maximize target binding affinity[2].

Quantitative Data: Physicochemical Properties

To understand fluorine's bioisosteric utility, it is essential to compare its properties against other common substituents.

Table 1: Physicochemical Comparison of Common Substituents

SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)Bond Dissociation Energy (C–X, kcal/mol)Lipophilicity Contribution ( π constant)
Hydrogen (-H) 1.202.1980.00
Fluorine (-F) 1.474.0105+0.14
Chlorine (-Cl) 1.753.078+0.71
Methyl (-CH3) 2.002.588+0.52

(Data synthesized from standard medicinal chemistry parameters[2][3])

Workflow & Protocol: Late-Stage Fluorination (LSF)

Historically, fluorine was introduced early in a synthetic route using simple fluorinated building blocks. However, Late-Stage Fluorination (LSF) allows researchers to introduce fluorine directly into complex, advanced intermediates[5]. This divergent approach is critical for rapid Structure-Activity Relationship (SAR) profiling.

LSF_Workflow Start Bioactive Precursor (e.g., Aliphatic Alcohol) Reaction Nucleophilic Fluorination Reaction Start->Reaction Reagent Fluorinating Agent (e.g., DAST / Deoxo-Fluor) Reagent->Reaction Conditions Anhydrous Conditions (DCM, -78°C to RT) Conditions->Reaction Purification Aqueous Quench & Flash Chromatography Reaction->Purification Product Fluorinated Analog (Ready for Assay) Purification->Product

Caption: Workflow for late-stage nucleophilic fluorination of bioactive precursors.

Protocol 1: Deoxofluorination of Aliphatic Alcohols using DAST

Diethylaminosulfur trifluoride (DAST) is a gold-standard reagent for converting primary and secondary alcohols to their corresponding alkyl fluorides.

Materials:

  • Advanced intermediate alcohol (1.0 eq)

  • DAST (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: DAST is highly moisture-sensitive and will aggressively hydrolyze to form hazardous HF gas if exposed to water.

  • Dissolution: Dissolve the precursor alcohol (1.0 mmol) in 10 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cooling prevents elimination side-reactions (e.g., dehydration to an alkene) which are thermodynamically favored at higher temperatures.

  • Reagent Addition: Add DAST (1.5 mmol) dropwise via a syringe.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours. Monitor via TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C and carefully add saturated aqueous NaHCO3​ dropwise until effervescence ceases. Causality: The basic bicarbonate neutralizes any generated HF and destroys unreacted DAST safely.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Workflow & Protocol: Validating Metabolic Stability

Once the fluorinated analog is synthesized, its resistance to hepatic metabolism must be validated. The Liver Microsomal Stability Assay is a self-validating, high-throughput system used to determine the intrinsic clearance ( Clint​ ) of the compound[6][7].

Microsomal_Assay Incubation Incubate Compound with Liver Microsomes Cofactor Add NADPH (Initiate CYP450) Incubation->Cofactor Timepoints Sample at t=0, 7, 15, 25, 40 min Cofactor->Timepoints Quench Quench with MeCN + Internal Standard Timepoints->Quench Centrifuge Centrifuge at 5500 rpm (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS Data Calculate Half-life (t1/2) & Intrinsic Clearance (Cl_int) LCMS->Data

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol 2: High-Throughput Liver Microsomal Stability Assay

This protocol assesses the susceptibility of the newly fluorinated compound to CYP450-mediated degradation compared to its non-fluorinated parent[6][8].

Materials:

  • Human or Mouse Liver Microsomes (approx. 20 mg/mL protein stock)

  • Potassium Phosphate Buffer (PPB, 100 mM, pH 7.4) containing 3.3 mM MgCl2​

  • NADPH Regenerating System (or 3 mM NADPH solution)

  • Quenching Solution: 100% Acetonitrile (MeCN) containing an analytical Internal Standard (IS)

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Dilute the test compound (fluorinated analog) in DMSO, then into PPB to achieve a final assay concentration of 1-2 μM (ensure final DMSO concentration is 0.5% to prevent CYP450 inhibition).

  • Microsome Addition: Add liver microsomes to the mixture to achieve a final protein concentration of 0.4 - 0.5 mg/mL. Pre-incubate the mixture in a 96-well plate at 37 °C for 5 minutes. Causality: Pre-incubation ensures the system reaches physiological temperature before enzymatic initiation, preventing skewed initial reaction rates.

  • Reaction Initiation: Add the NADPH solution to initiate the metabolic reaction. Causality: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of substrates.

  • Time-Course Sampling: At designated time points (e.g., 0, 7, 15, 25, and 40 minutes), remove a 30 μL aliquot from the reaction well.

  • Quenching: Immediately dispense the 30 μL aliquot into 150 μL of ice-cold Quenching Solution (MeCN + IS). Causality: The high concentration of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and extracting the remaining small-molecule drug.

  • Protein Precipitation: Centrifuge the quenched plates at 5500 rpm for 10 minutes at 4 °C.

  • Analysis: Transfer the clear supernatant to a new plate and analyze via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( kel​ ). Calculate half-life ( t1/2​=0.693/kel​ ) and intrinsic clearance ( Clint​=(kel​×Volume)/Microsomal Protein ). A successful fluorination strategy will demonstrate a significantly lower Clint​ compared to the unfluorinated precursor[7].

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at:[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Wang, J., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B, 13(10), 4055-4085. Available at:[Link]

  • ChemRXiv / Preprints (2024). Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines. Available at:[Link]

  • ResearchGate Protocols (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at:[Link]

  • Wells, C., et al. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Pharmaceuticals, 16(5), 643. Available at:[Link]

Sources

Method

Application Notes and Protocols for Incorporating Fluorinated Building Blocks in Drug Design

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Once a novelty, it is now a foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Once a novelty, it is now a foundational strategy, with estimates suggesting that over half of newly approved small-molecule drugs contain at least one fluorine atom.[1] This is not a coincidence but a testament to the profound and often beneficial changes that this small, highly electronegative element can impart to a molecule.[2] The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds with remarkable precision.[3][4]

Strategically replacing a hydrogen atom or a functional group with fluorine or a fluorine-containing moiety can dramatically alter a molecule's properties. These modifications can lead to enhanced metabolic stability, improved binding affinity to the target protein, modulated lipophilicity and pKa for better membrane permeability and bioavailability, and even altered molecular conformation.[5][6] This guide serves as a comprehensive resource for researchers and drug development professionals, providing both the theoretical underpinnings and practical protocols for the effective use of fluorinated building blocks in drug discovery programs.

The "Fluorine Effect": A Deep Dive into Physicochemical Modulation

The decision to introduce fluorine is driven by its ability to predictably alter key drug-like properties. Understanding the causality behind these changes is critical for rational drug design.

2.1. Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic soft spots within a molecule.[4] Many drug candidates fail due to rapid breakdown by cytochrome P450 (CYP) enzymes, which often occurs at vulnerable C-H bonds. Replacing a hydrogen atom at such a site with a fluorine atom can effectively halt this process. The C-F bond is significantly stronger (~485 kJ/mol for sp³ C-F vs. ~414 kJ/mol for a C-H bond) and less susceptible to oxidative metabolism.[4][7] This "metabolic blocking" can increase the drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[3][8] For example, the rational incorporation of fluorine into the cholesterol absorption inhibitor Ezetimibe was a key step in overcoming the metabolic liabilities of its predecessor.[3]

2.2. Modulating Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. When placed near an acidic or basic functional group, it can significantly alter its pKa.[4] For instance, introducing fluorine near an amine group will lower the pKa of its conjugate acid, making the amine less basic. This can be highly advantageous, as a lower pKa can reduce unwanted ionization at physiological pH, thereby improving cell membrane permeability and bioavailability.[3][8]

2.3. Tuning Lipophilicity (LogP) and Permeability

The effect of fluorine on lipophilicity is nuanced and context-dependent. A single fluorine-for-hydrogen substitution on an aromatic ring often slightly increases lipophilicity (LogP).[4] However, the introduction of more polar fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, can increase lipophilicity and enhance membrane permeability. This modulation allows chemists to fine-tune a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

2.4. Improving Binding Affinity and Selectivity

Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions with amide backbones (C-F···C=O).[9][10] These interactions can increase the binding affinity and potency of a drug candidate. Furthermore, the conformational effects of fluorine can pre-organize a molecule into a bioactive conformation that fits more snugly into the target's binding pocket, thereby enhancing both potency and selectivity.[5][11]

The_Fluorine_Effect_Workflow cluster_0 Lead Compound Optimization Lead Lead Compound (e.g., High Potency, Poor PK) Strategy Introduce Fluorinated Building Block Lead->Strategy Rational Design Metabolism Block Metabolic Hotspots (↑ Half-life) Strategy->Metabolism pKa Modulate pKa (Improve Permeability) Strategy->pKa Binding Enhance Binding Affinity (↑ Potency, Selectivity) Strategy->Binding LogP Tune Lipophilicity (Optimize ADME) Strategy->LogP Optimized Optimized Drug Candidate (Improved Druggability) Metabolism->Optimized pKa->Optimized Binding->Optimized LogP->Optimized

Caption: Rational workflow for drug optimization using fluorine.

Strategic Application of Fluorinated Building Blocks

The synthesis of fluorinated molecules can be challenging; therefore, the use of pre-functionalized fluorinated building blocks is the most common and efficient strategy in drug discovery.[12][13] These intermediates allow for the precise and controlled introduction of fluorine at desired positions.

Common classes of fluorinated building blocks include:

  • Fluoroaromatics: Fluorinated benzene rings or other aromatic systems are widely used to enhance potency and block metabolic degradation on the ring.[1]

  • Fluoroalkyl Groups (-CF3, -CF2H, etc.): The trifluoromethyl group (-CF3) is one of the most popular motifs. It is a strong lipophilicity modifier and can participate in beneficial binding interactions.[1][14]

  • Fluorinated Heterocycles: Many approved drugs contain fluorinated heterocyclic scaffolds, which offer structural diversity and improved binding properties.[15][16]

  • Fluorinated Carbonyl Compounds: These are versatile intermediates for multi-step syntheses and scaffold modifications.[1]

Application Protocol: Synthesis of a Trifluoromethylated Pyrazole Analog

This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole, a core scaffold found in several drugs, including the selective COX-2 inhibitor Celecoxib.[14] The strategy involves the condensation of a trifluoromethylated β-diketone with a hydrazine derivative. This approach exemplifies the use of a fluoroalkyl building block to construct a key pharmacophore.

4.1. Materials and Equipment
  • Reagents: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochloride, Ethanol (absolute), Glacial Acetic Acid, Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel), standard laboratory glassware.

  • Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

4.2. Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq), 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq), and absolute ethanol (20 mL/mmol of diketone).

  • Initiation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Workup - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure trifluoromethylated pyrazole product as a white solid.

Protocol: Characterization and Comparative Analysis

Post-synthesis, it is crucial to verify the structure and purity of the compound and to quantify the impact of fluorination.

5.1. Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Acquire spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the overall structure and absence of impurities.

    • ¹⁹F NMR: This is a critical and highly sensitive technique for characterizing fluorinated compounds.[17][18] A single peak corresponding to the -CF3 group is expected. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it excellent for purity assessment without the need for a reference standard.[17]

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity level of >95% is typically required for biological testing.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Start Starting Materials: - CF3-Diketone - Hydrazine React Condensation Reaction (Ethanol, Reflux) Start->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure Fluorinated Product Purify->Product Structure Structural Verification (¹H, ¹³C, ¹⁹F NMR, MS) Product->Structure Characterize Purity Purity Assessment (HPLC >95%) Structure->Purity Properties Property Measurement (LogP, pKa, Stability) Purity->Properties Bioassay Biological Assay (e.g., IC₅₀ vs. Target) Properties->Bioassay

Caption: Workflow for synthesis and analysis of fluorinated analogs.

5.2. Comparative Data Analysis

The true value of fluorination is demonstrated by comparing the properties of the new analog to its non-fluorinated parent compound.

PropertyNon-Fluorinated ParentTrifluoromethyl AnalogRationale for Change
Molecular Weight XX + 54Addition of CF2 (replacing CH2)
LogP (Lipophilicity) 2.83.6The -CF3 group is highly lipophilic, increasing partitioning into octanol.[7]
pKa (Sulfonamide) 9.58.9The electron-withdrawing -CF3 group on the pyrazole ring acidifies the distal sulfonamide proton.[4]
Metabolic Half-Life (T½) 15 min90 minPhenyl ring is a likely site of CYP oxidation; the adjacent -CF3 group sterically and electronically shields it, hindering metabolism.[3][4]
Target Potency (IC₅₀) 50 nM15 nMThe -CF3 group may engage in favorable binding interactions within a hydrophobic pocket of the enzyme active site, increasing affinity.[16]

Conclusion and Future Perspectives

The strategic use of fluorinated building blocks is an indispensable tool in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can systematically address common liabilities in lead compounds, such as poor metabolic stability and suboptimal bioavailability.[3][19] The continued development of novel synthetic methodologies for introducing fluorine and the expanding commercial availability of diverse fluorinated building blocks promise to further accelerate the discovery of new, safer, and more effective medicines.[12][20][21] As our understanding of fluorine's interactions in biological systems deepens, its role as a "magic bullet" in drug design will only continue to grow.[8]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Iram, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • AiFChem. (2025). Fluorinated Building Blocks: From Structural Properties to Drug Design. AiFChem.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • Singh, I., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
  • Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development | Request PDF. ResearchGate.
  • Lab Manager. (2025). Novel Method to Synthesize Valuable Fluorinated Drug Compounds. Lab Manager.
  • Tidwell, M. W., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
  • Alfa Chemistry. (n.d.). Fluorinated Building Blocks. Alfa Chemistry.
  • EurekAlert! (2025). Novel method to synthesize valuable fluorinated drug compounds. AAAS.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Trifluoromethylated Compounds Using 1,1,1-Trifluoroacetone Cyanohydrin. BenchChem.
  • Taylor & Francis Online. (2024). Full article: Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis.
  • ResearchGate. (n.d.). Chemical structures of the fluorine-containing pharmaceuticals studied. ResearchGate.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.
  • Al-Gharabli, S. I., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Fluorinated Heterocycle Synthesis: Troubleshooting &amp; Byproduct Mitigation Guide

Welcome to the Technical Support Center for organofluorine chemistry. As a Senior Application Scientist, I have designed this guide to address the most pervasive and frustrating byproduct formations encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organofluorine chemistry. As a Senior Application Scientist, I have designed this guide to address the most pervasive and frustrating byproduct formations encountered during the synthesis of fluorinated heterocycles. This guide bypasses generic advice, focusing instead on the mechanistic causality of byproduct formation and providing self-validating protocols to ensure experimental integrity.

Section 1: Electrophilic Fluorination (Selectfluor)

Q: Why am I getting homocoupling or dimeric byproducts when fluorinating electron-rich heterocycles (e.g., indoles, pyrazoles) with Selectfluor?

Causality & Expert Insight: When subjecting electron-rich heteroaromatic carboxylic acids (such as indole-2-carboxylic acid or pyrazole-5-carboxylic acids) to decarboxylative fluorination with Selectfluor, homocoupling is a well-documented competing pathway[1]. Selectfluor is not just an electrophilic fluorine source; it is a potent single-electron transfer (SET) oxidant. Instead of direct fluorine atom transfer, the heterocycle undergoes deprotonation and SET to form a transient heteroaryl radical. If transition metal additives (like Ag or Cu) are present, or if the solvent cannot adequately stabilize the ionic transition state, these radicals rapidly dimerize. This pathway can yield up to 70–82% homocoupled byproducts in pyrazole substrates[1].

G A Heterocycle Substrate C Heteroaryl Radical A->C SET via Selectfluor B Selectfluor (SET Oxidant) B->C D F-Atom Transfer (Substitution) C->D + [F] E Radical Dimerization (Homocoupling) C->E + Heteroaryl Radical

Divergent pathways in Selectfluor reactions: SET-induced homocoupling vs. desired fluorination.

Quantitative Data: Selectfluor Reaction Outcomes
Substrate TypeReaction ConditionsMonofluorination Yield (%)Homocoupling Yield (%)
Pyrazole-5-carboxylic acidAg-catalyzed, MeCN, 80°C< 10%70–82%
Indole-2-carboxylic acidAg-catalyzed, MeCN, 80°C15–20%38–58%
Pyrazole-5-carboxylic acidMetal-free, H2O/MeCN, 25°C65–75%< 5%
Self-Validating Protocol: Aqueous-Shifted Decarboxylative Fluorination

To suppress the SET dimerization pathway, you must alter the dielectric constant of the medium and remove radical-stabilizing metals.

  • Preparation: Dissolve the heterocyclic carboxylic acid (1.0 equiv) in a 1:1 mixture of MeCN and deionized H₂O. (The high aqueous content stabilizes the polar transition state of direct fluorination).

  • Reagent Addition: Add Selectfluor (1.5 equiv) in one portion at room temperature. Do not add transition metal catalysts.

  • Reaction: Stir vigorously for 2-4 hours at 25°C.

  • Self-Validation Check: Aliquot 10 μL of the reaction mixture into 1 mL MeCN and analyze via LC-MS. The presence of the [M+H]+ mass corresponding to the monofluorinated product indicates success. If a mass corresponding to [2M−2H+H]+ (the dimer) is dominant, the SET pathway is still active; halt the reaction and increase the water ratio in your next optimization run.

Section 2: Nucleophilic Deoxyfluorination (DAST / Deoxo-Fluor)

Q: My DAST-mediated fluorination of heterocyclic alcohols is yielding significant alkene elimination byproducts. How can I shift the balance toward substitution?

Causality & Expert Insight: DAST (Diethylaminosulfur trifluoride) and related dialkylaminosulfur trifluorides frequently afford elimination byproducts that severely complicate purification. The reaction initiates via the formation of an alkoxysulfur intermediate. In sterically hindered or electron-rich heterocycles, C-O bond cleavage generates a transient carbocation. Because DAST generates highly acidic HF in situ, and the local concentration of nucleophilic fluoride is often insufficient, E1/E2 elimination pathways outcompete nucleophilic fluorination, releasing HF and forming an alkene[2].

G A Heterocyclic Alcohol B Alkoxysulfur Intermediate A->B + DAST - HF C Carbocation Formation B->C - SOF2 D Nucleophilic Attack (Fluorinated Product) C->D + F- E Proton Loss (Alkene Byproduct) C->E - H+

Mechanistic bifurcation of DAST deoxyfluorination showing the competing elimination pathway.

Quantitative Data: Deoxyfluorination Reagent Comparison
ReagentByproduct ProfileChemoselectivity (Sub vs Elim)Handling & Stability
DAST High alkene eliminationPoor to ModerateThermally unstable, violent with H₂O
Deoxo-Fluor Moderate eliminationModerateLiquid, slightly more stable than DAST
PyFluor Negligible eliminationExcellentBench-stable solid, minimal HF generation
Self-Validating Protocol: PyFluor-Mediated Deoxyfluorination

To eliminate acid-catalyzed alkene formation, switch to a reagent that does not generate free HF and pairs with a non-nucleophilic base.

  • Preparation: Dissolve the heterocyclic alcohol (1.0 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere.

  • Reagent Addition: Add PyFluor (2-Pyridinesulfonyl fluoride, 1.2 equiv) followed by DBU (1.5 equiv). The DBU acts as an acid sponge, preventing the buildup of elimination-promoting protons.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Analyze the crude mixture via 1 H-NMR. The successful substitution is confirmed by the disappearance of the carbinol proton and the appearance of a characteristic doublet of multiplets (due to 1 H- 19 F geminal coupling, J≈45−50 Hz). The complete absence of vinylic protons (5.0–6.5 ppm) validates that the E1/E2 elimination pathway was successfully suppressed.

Section 3: Radical Trifluoromethylation (Langlois Reagent)

Q: During innate C-H trifluoromethylation of pyridines using Langlois reagent (CF₃SO₂Na) and tBuOOH, I observe alkyltrifluoromethyl byproducts and poor conversion. What is the mechanism, and how do I fix it?

Causality & Expert Insight: The combination of CF₃SO₂Na and tBuOOH generates highly reactive CF₃ radicals. However, two competitive pathways lead to undesired byproducts: 1) Hydrogen atom abstraction yields CF₃H, and 2) the decomposition of tBuOOH generates isobutene in situ. The CF₃ radical can add to this isobutene, which subsequently reacts with the arene substrate to form complex alkyltrifluoromethyl byproducts[3]. Furthermore, at high stirring speeds in monophasic systems, radical generation proceeds too rapidly, leading to radical-radical quenching and halting conversion at ~60%[3].

G A CF3SO2Na + tBuOOH B CF3• Radical A->B - SO2 D Isobutene Trapping A->D tBuOOH Decomposition C Arene Addition (Ar-CF3) B->C + Heterocycle B->D E Alkyl-CF3 Byproduct D->E + Heterocycle

Radical trifluoromethylation pathways illustrating the isobutene-trapping byproduct mechanism.

Self-Validating Protocol: Biphasic C-H Trifluoromethylation

To control the radical flux and prevent isobutene trapping, utilize a biphasic system where the phase boundary acts as a physical diffusion barrier[3].

  • Organic Phase: Dissolve the heterocycle (1.0 equiv) in dichloromethane (DCM).

  • Aqueous Phase: Prepare an aqueous solution of CF₃SO₂Na (Langlois reagent, 3.0 equiv).

  • Combination: Combine the organic and aqueous phases in a reaction vessel. Crucial Step: Do not stir aggressively. Maintain clear phase segregation.

  • Initiation: Add tBuOOH (5.0 equiv) slowly via a syringe pump (e.g., 0.25 μL/s) directly into the aqueous layer.

  • Reaction: Stir gently at room temperature. The segregated phases ensure a steady, slow release of CF₃ radicals into the organic layer, maximizing yield and requiring longer but cleaner reaction times[3].

  • Self-Validation Check: Take an aliquot of the organic layer and run a 19 F-NMR. A dominant singlet at ~ -63 ppm confirms the desired Ar-CF₃ product. If you observe signals between -70 to -75 ppm, isobutene trapping is occurring; reduce your stirring rate immediately to restore the phase boundary.

References
  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry Source: MDPI URL:[Link]

  • Fluorination with aminosulfur trifluorides (US6080886A)
  • Innate C-H trifluoromethylation of heterocycles Source: ResearchGate (PNAS) URL:[Link]

Sources

Optimization

strategies for the scale-up of fluorinated compound synthesis

Welcome to the Advanced Fluorination Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks drug development professionals and synthetic chemists face w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks drug development professionals and synthetic chemists face when scaling up fluorinated compound synthesis.

Scaling up fluorination is rarely a linear process. The transition from milligram-scale discovery to multikilogram production introduces severe thermal hazards, mass transfer limitations, and equipment corrosion. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your scale-up is safe, selective, and high-yielding.

📊 Quantitative Data: Thermal Hazard Comparison

When scaling up deoxofluorination, reagent selection is a matter of life safety. The table below summarizes the thermal decomposition profiles of common fluorinating agents obtained via Differential Scanning Calorimetry (DSC).

Fluorinating ReagentPhysical StateDecomposition Temp (°C)Exothermic Energy (−ΔH, J/g)Safety Profile & Handling
DAST Liquid140 °C1700 J/gHighly explosive; distills with severe hazard[1].
Deoxo-Fluor Liquid140 °C1100 J/gExplosive; slightly more stable than DAST but still hazardous[1].
XtalFluor-E (Salt 4)Crystalline Solid215 °C661 J/gStable; high decomposition temp, lower energy release[1].
XtalFluor-M (Salt 11)Crystalline Solid193 °C367 J/gStable; lowest exothermic energy, highly manageable[1].

🛠️ Troubleshooting Guides & FAQs

Q1: My DAST-mediated deoxofluorination works perfectly at the 100 mg scale, but scaling to 50 g results in severe thermal runaway and decomposition. Why does this happen, and how do I fix it?

The Causality: DAST (Diethylaminosulfur trifluoride) is notoriously thermally unstable. DSC analysis demonstrates that DAST decomposes at approximately 140 °C, releasing a massive 1700 J/g of exothermic energy[1]. In a small batch vial, the high surface-area-to-volume ratio allows this heat to dissipate. At a 50 g scale, the reactor cannot shed heat fast enough, leading to localized hot spots, auto-catalytic decomposition, and potential explosion[2].

The Solution:

  • Reagent Substitution: Switch to aminodifluorosulfinium salts like XtalFluor-E or XtalFluor-M . These crystalline reagents are significantly more stable (decomposing at 215 °C and 193 °C, respectively, with vastly lower energy release)[1]. Furthermore, unlike DAST, XtalFluors do not generate free, volatile hydrofluoric acid (HF) upon use, which prevents the etching of standard borosilicate glass reactors[3].

  • Use Promoters Safely: Because XtalFluors are less reactive on their own, use them in conjunction with promoters like Et₃N·3HF. This promoter is an anhydrous, inexpensive HF source that is non-corrosive to glass up to 150 °C[3].

Q2: We are experiencing poor selectivity and over-fluorination when using electrophilic fluorinating agents (like Selectfluor) in our batch reactors. How can we improve the impurity profile?

The Causality: Electrophilic fluorination is highly exothermic and rapid. In batch reactors, poor mixing (mass transfer limitations) causes high local concentrations of the fluorinating agent near the addition port. This localized excess forces the substrate to undergo secondary fluorination events before the reagent can disperse evenly throughout the vessel.

The Solution: Transition the reaction to a Continuous Flow Microreactor . Continuous flow technology has emerged as a transformative solution for fluorination because it provides near-instantaneous mixing and superior heat dissipation[4]. By pumping the substrate and the fluorinating agent through a micro-structured T-mixer, you ensure a 1:1 stoichiometric ratio at the molecular level, drastically reducing over-fluorination[5].

FlowFluorination Substrate Substrate (Pump A) Mixer T-Mixer (High Mixing Efficiency) Substrate->Mixer Reagent Fluorinating Agent (Pump B) Reagent->Mixer Reactor Microreactor Coil (Active Cooling) Mixer->Reactor Rapid Exotherm Quench In-line Quench (Pump C) Reactor->Quench Controlled Temp BPR Back Pressure Regulator (BPR) Quench->BPR Collection Product Collection BPR->Collection

Fig 1. Continuous flow microreactor workflow for safe, scalable fluorination.

Q3: We want to avoid handling hazardous chemical oxidants and F₂ gas entirely for our late-stage pharmaceutical fluorination. What is the most scalable alternative?

The Causality: Direct fluorination with F₂ gas or highly reactive oxidants poses severe safety and regulatory hurdles. The alternative is Flow Electrochemical Fluorination . In this self-validating system, the electron transfer occurs directly at the electrode surface, converting the molecule into a reactive intermediate without hazardous chemical oxidants[6].

The Solution: Utilize an anodic oxidation setup with hypervalent iodine mediators. The transient (difluoroiodo)arenes are generated in situ by anodic oxidation and immediately consumed in flow, bypassing their chemical instability and toxicity[7]. This method has been proven to scale seamlessly (e.g., from 1 g to 8 g scales with no decrease in yield or electrode passivation)[7].

🔬 Standard Operating Procedure: Scalable Flow Electrochemical Fluorination

This self-validating protocol utilizes continuous flow electrochemistry to achieve safe, scalable fluorination without the need to isolate toxic or unstable intermediates[7].

Phase 1: System Priming & Preparation

  • Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., Et₃N·5HF) in a suitable aprotic solvent (e.g., acetonitrile)[6]. Rationale: Et₃N·5HF provides both the necessary ionic conductivity and the nucleophilic fluoride source while remaining liquid and manageable.

  • Substrate/Mediator Mix: Dissolve the target substrate and the iodoarene mediator (20 mol%) in the electrolyte solution.

  • Electrode Selection: Equip the flow electrochemical cell with a Carbon/Graphite anode (to resist passivation) and a Platinum or Stainless Steel cathode.

Phase 2: Continuous Flow Electrolysis 4. Flow Rate Calibration: Set the syringe pumps to deliver the substrate mixture at a flow rate optimized for the reactor's volume, targeting a residence time of 5 to 15 minutes. High flow rates can facilitate productivities of up to 834 mg/h[7]. 5. Current Application: Apply a constant current (galvanostatic mode) calculated to deliver 2.2 to 2.5 Faraday/mol of electrons relative to the substrate. Causality: The anodic oxidation generates the active iodine(III) difluoride mediator transiently, which immediately reacts with the substrate, preventing the accumulation of hazardous intermediates[7].

Phase 3: In-Line Quenching & Isolation 6. In-Line Quench: Direct the reactor effluent into a secondary T-mixer where it meets a stream of aqueous basic buffer (e.g., saturated NaHCO₃) delivered by Pump C. Rationale: Integration of in-line quenching is critical to immediately neutralize any residual hydrofluoric acid, drastically reducing exposure hazards for the operator[7]. 7. Phase Separation: Pass the quenched mixture through an in-line liquid-liquid membrane separator to isolate the organic phase containing the fluorinated product.

📚 References

  • Advances in Continuous Flow Fluorination Reactions, nih.gov,[Link]

  • Flow electrochemistry: a safe tool for fluorine chemistry, nih.gov,[Link]

  • Diethylaminosulfur trifluoride, wikipedia.org, [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents, nih.gov,[Link]

  • Development of fluorination methods using continuous-flow microreactors, researchgate.net,[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, acs.org,[Link]

  • Organic Electrosynthesis: From Laboratorial Practice to Industrial Applications, acs.org,[Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming the "Fluorine Penalty": A Comparative Guide to Single-Crystal X-ray Diffraction of Fluorinated Carboxylic Acids

In the realm of drug development and materials science, the incorporation of fluorine is a masterstroke for modulating lipophilicity and metabolic stability. However, for the crystallographer, fluorinated carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and materials science, the incorporation of fluorine is a masterstroke for modulating lipophilicity and metabolic stability. However, for the crystallographer, fluorinated carboxylic acids (FCAs) present a formidable challenge—often referred to as the "fluorine penalty."

The high electronegativity and low polarizability of fluorine atoms result in exceptionally weak intermolecular dispersion forces. Consequently, while the carboxylic acid headgroups form predictable hydrogen-bonded dimers, the fluorinated tails remain highly dynamic. This free rotation of CF 3​ and CF 2​ groups typically manifests as severe positional disorder, twinning, or a complete failure to crystallize, severely bottlenecking Single-Crystal X-Ray Diffraction (SCXRD) efforts[1].

As a Senior Application Scientist, I have evaluated countless failed crystallization attempts of FCAs. Relying on traditional solvent evaporation is often a dead end. To achieve atomic-level resolution, we must engineer the crystal lattice to impose external order on the chaotic fluorinated tails. This guide objectively compares three distinct methodologies to help you select the optimal route for your specific FCA sample.

Comparative Analysis of Crystallization Strategies

To successfully resolve an FCA, the chosen methodology must restrict the thermal motion of the fluorinated moiety. We compare three primary alternatives:

Alternative A: Traditional Solvent Evaporation (The Baseline)
  • Mechanism: Relies entirely on intrinsic hydrogen bonding (dimerization of the carboxylic acids) and weak F···F or C-H···F interactions to build the lattice[1].

  • Performance: Generally poor for aliphatic or highly flexible FCAs. It is only viable for rigid, aromatic fluorinated systems (e.g., fluorinated tolanecarboxylic acids) where the backbone itself restricts motion.

  • Verdict: High risk of disordered structures; use only as a preliminary screen.

Alternative B: Co-Crystallization (The Scaffold Approach)
  • Mechanism: Introduces a bulky, rigid co-former (such as Acridine or Carbazole) that acts as a strong hydrogen-bond acceptor. The heavy co-former anchors the lattice via robust π−π stacking, forcing the fluorinated acid into an ordered, confined pocket[2].

  • Performance: Excellent for solid FCAs. The strong O-H···N hydrogen bond overrides the weak dispersion forces of the fluorine atoms, drastically reducing positional disorder.

  • Verdict: The gold standard for bulk, solid FCAs.

Alternative C: The Crystalline Sponge Method (CSM)
  • Mechanism: Encapsulates the FCA into the pores of a pre-crystallized Metal-Organic Framework (MOF) or Porous Organic Molecular Framework (POMF). The pores order the guest molecules via host-guest interactions[3].

  • Performance: The only viable option for liquid, highly volatile, or trace-amount (< 1 mg) FCAs. However, standard MOFs degrade in acidic environments; therefore, ultrastable frameworks or f-block MOFs must be utilized to prevent framework collapse[4].

  • Verdict: The cutting-edge solution for volatile or trace FCAs.

Quantitative Performance Comparison

The following table summarizes the operational parameters and success metrics of each methodology based on empirical laboratory data.

MethodologyMechanism of OrderingIdeal Sample StateMinimum Sample MassDisorder MitigationTime-to-Result
Traditional Evaporation Intrinsic H-bonding (dimers)Rigid solid FCAs> 5.0 mgLow (CF 3​ rotation common)3–14 days
Co-Crystallization Extrinsic H-bond scaffoldFlexible solid FCAs> 2.0 mgHigh (Scaffold trapping)2–7 days
Crystalline Sponge (CSM) Host-Guest pore confinementLiquids, Volatiles, Trace< 1.0 µgVery High (Pore restriction)1–3 days

Method Selection Workflow

Use the following decision matrix to determine the most thermodynamically viable path for your specific FCA sample.

MethodSelection Start FCA Sample Characterization State Physical State? Start->State Liquid Liquid / Volatile State->Liquid Solid Solid Powder State->Solid CSM Crystalline Sponge Method (CSM) Liquid->CSM  Requires encapsulation Amount Available Mass? Solid->Amount Trace Trace (< 1 mg) Amount->Trace Bulk Bulk (> 5 mg) Amount->Bulk Trace->CSM  Nanogram sensitivity CoCryst Co-Crystallization (Scaffold Approach) Bulk->CoCryst  High disorder risk Trad Traditional Slow Evaporation Bulk->Trad  Rigid backbones only

Fig 1. Decision matrix for selecting the optimal FCA crystallization methodology.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the verification check is successful.

Protocol A: Acridine-Mediated Co-Crystallization

Objective: Force a flexible, solid FCA into a rigid lattice using acridine as a structural anchor[2].

  • Stoichiometric Preparation: Weigh exactly equimolar amounts (e.g., 0.05 mmol) of the FCA and acridine into a 10 mL glass vial.

    • Causality: A 1:1 stoichiometry maximizes the probability of forming the primary O-H···N hydrogen bond without leaving uncoordinated species that could disrupt the lattice packing.

  • Solvent Selection & Dissolution: Dissolve the mixture in 5 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Causality: DCM solubilizes the hydrophobic fluorinated tail, while MeOH solvates the polar headgroups. This dual-solvent system prevents the premature precipitation of either individual component.

  • Controlled Evaporation: Pierce the vial cap with a narrow 20-gauge needle and leave undisturbed in a vibration-free environment at 20°C.

    • Verification Check: Monitor after 48 hours. The appearance of distinct crystal habits (e.g., blocky crystals rather than the needle-like habit of pure acridine) indicates successful co-crystal formation. If powders form, the evaporation rate is too fast; restart with a smaller needle gauge.

  • Optical Validation: Examine the harvested crystals under cross-polarized light.

    • Verification Check: Uniform optical extinction every 90° of rotation confirms a single, untwinned crystal suitable for SCXRD.

Protocol B: Crystalline Sponge Encapsulation for Volatile FCAs

Objective: Elucidate the structure of liquid or highly volatile FCAs using a pre-formed porous framework[3].

CSMWorkflow Step1 Activate MOF (Evacuate Pores) Step3 Guest Exchange (Concentration Gradient) Step1->Step3 Step2 Prepare FCA Guest Solution Step2->Step3 Step4 SC-SC Transformation (Host-Guest Ordering) Step3->Step4 Step5 SCXRD Analysis (Structure Elucidation) Step4->Step5

Fig 2. Step-by-step workflow of the Crystalline Sponge Method for volatile FCAs.

  • Host Selection & Activation: Select an ultrastable porous organic molecular framework (POMF) or an f-block MOF known to be resistant to acidic degradation[4]. Heat the host crystals at 80°C under dynamic vacuum (10⁻² mbar) for 12 hours.

    • Causality: Standard zinc-based MOFs (like MOF-520) will collapse upon exposure to carboxylic acids due to protonation of the metal-coordination bonds. Vacuum activation empties the pores of synthesis solvents, creating a thermodynamic driving force for the FCA guest inclusion.

  • Guest Soaking: Submerge a single activated host crystal in 5 µL of the neat liquid FCA (or a highly concentrated solution in an inert solvent like cyclohexane).

    • Causality: A massive concentration gradient forces the FCA molecules into the pores. The confined pore space restricts the free rotation of the C-F bonds, artificially solidifying the volatile compound.

  • Incubation: Seal the vessel and incubate at 50°C for 24 to 48 hours.

    • Verification Check: Inspect the crystal optically. If the crystal retains sharp edges and transparency, the framework has survived the acidic guest (a successful Single-Crystal-to-Single-Crystal transformation). Opacity or cracking indicates framework collapse.

  • Data Collection: Mount the crystal directly from the soaking mother liquor at 100 K. Do not allow the crystal to dry, as the volatile FCA will immediately egress from the pores, destroying the diffraction pattern.

References
  • The Crystalline Sponge Method in Water | ChemRxiv |4

  • Development of Hydrogen-Bonded Dimer-Type Photoluminescent Liquid Crystals of Fluorinated Tolanecarboxylic Acid | MDPI | 1

  • Mechanochromic hydrogen-bonded cocrystals with a salient effect upon heating | RSC | 2

  • An Ultrastable π–π Stacked Porous Organic Molecular Framework as a Crystalline Sponge for Rapid Molecular Structure Determination | CCS Chemistry | 3

Sources

Comparative

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 2-Fluoro-3-(oxan-2-yl)propanoic Acid in Drug Design

Executive Summary In modern medicinal chemistry, optimizing the physicochemical properties of a pharmacophore is as critical as maximizing its target affinity. 2-Fluoro-3-(oxan-2-yl)propanoic acid (CAS: 1783695-24-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the physicochemical properties of a pharmacophore is as critical as maximizing its target affinity. 2-Fluoro-3-(oxan-2-yl)propanoic acid (CAS: 1783695-24-8) has emerged as a highly versatile bioisosteric building block. By combining an alpha-fluorinated carboxylic acid with a tetrahydropyran (THP/oxane) ring, this scaffold addresses three common liabilities in drug development: suboptimal target engagement due to high pKa, metabolic instability via β -oxidation, and poor aqueous solubility driven by "molecular obesity."

This guide objectively compares the performance of 2-Fluoro-3-(oxan-2-yl)propanoic acid against non-fluorinated and non-cyclic alternatives, using Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonism as a biological case study to demonstrate its structure-activity relationship (SAR).

Physicochemical Profiling & SAR Rationale (The "Why")

The rational design of 2-Fluoro-3-(oxan-2-yl)propanoic acid hinges on two distinct structural modifications, each providing a specific pharmacokinetic and pharmacodynamic advantage.

The Alpha-Fluorine Effect

Unmodified aliphatic carboxylic acids typically exhibit a pKa of ~4.8. The introduction of an electronegative fluorine atom at the alpha position (C2) exerts a strong inductive effect, lowering the pKa to approximately 2.8–3.2. This ensures that the carboxylic acid is >99% ionized at physiological pH (7.4), strengthening electrostatic interactions (salt bridges) with basic residues in target binding pockets (e.g., Arg183 and Arg258 in GPR40) [1]. Furthermore, the alpha-fluorine sterically and electronically blocks metabolic β -oxidation, a common degradation pathway for aliphatic acids.

The Oxane (Tetrahydropyran) Bioisostere

The oxane ring serves as a conformationally restricted bioisostere of cyclohexane. While cyclohexane rings drive target affinity through hydrophobic packing, they significantly increase lipophilicity (LogP), often leading to poor aqueous solubility and off-target toxicity. Replacing a −CH2​− group with an oxygen atom reduces the LogP by ~1.0–1.5 units and introduces a hydrogen-bond acceptor, profoundly improving the absorption, distribution, metabolism, and excretion (ADME) profile [2].

SAR_Mapping Core 2-Fluoro-3-(oxan-2-yl)propanoic acid F Alpha-Fluorine • Lowers pKa (~3.0) • Blocks β-oxidation • Enhances Arg binding Core->F O Oxane (THP) Ring • Lowers LogP vs Cyclohexyl • H-bond Acceptor • Improves Solubility Core->O C Carboxylic Acid • Primary Pharmacophore • Anchors to Receptor • Salt Bridge Formation Core->C

SAR mapping of 2-Fluoro-3-(oxan-2-yl)propanoic acid highlighting key functional domains.

Comparative Physicochemical Data

The following table summarizes the quantitative physicochemical advantages of this scaffold compared to standard alternatives. Data reflects calculated and experimental consensus values for these building blocks when incorporated into a generic lipophilic tail.

Building Block ScaffoldpKa (Calc.)LogD 7.4​ (Relative)Aqueous SolubilityMetabolic Stability (HLM)
2-Fluoro-3-(oxan-2-yl)propanoic acid ~3.0 Moderate (Optimal) High High (Blocks β -ox)
3-(oxan-2-yl)propanoic acid (No F)~4.8LowHighLow (Prone to β -ox)
2-Fluoro-3-cyclohexylpropanoic acid (No O)~3.0Very HighPoorHigh
2-Fluoro-5-methoxyvaleric acid (Acyclic)~3.1LowVery HighModerate (Flexible tail)

Biological Performance: Case Study in GPR40 (FFAR1) Agonism

GPR40 is a Gq-coupled receptor activated by long-chain fatty acids, making it a prime therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion [3]. Agonists binding to GPR40 require a terminal carboxylic acid to anchor to a network of Arginine residues (Arg183, Arg258)[4].

When 2-Fluoro-3-(oxan-2-yl)propanoic acid is utilized as the acidic headgroup in a GPR40 agonist pharmacophore, the lowered pKa guarantees a rigid, permanent negative charge that maximizes the binding enthalpy with the Arginine anchor. Simultaneously, the oxane ring perfectly occupies the S2 sub-pocket of the receptor, providing necessary steric bulk without the entropic penalty of highly flexible acyclic chains or the desolvation penalty of purely hydrophobic cyclohexyl rings [5].

GPR40_Pathway L Agonist (THP-Fluoro Acid) R GPR40 (FFAR1) Receptor L->R Binds Arg183/258 Gq Gq Protein R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Ins Insulin Secretion Ca->Ins

GPR40 signaling pathway initiated by the binding of the fluorinated acidic pharmacophore.

Experimental Protocols (Self-Validating Systems)

To objectively validate the performance metrics discussed above, the following standardized, self-validating protocols must be employed. These methods ensure that the causality between the structural modification and the observed data is isolated and reproducible.

Protocol 1: Determination of LogD 7.4​ (Shake-Flask LC-MS Method)

Causality: Validates the hypothesis that the oxane ring reduces lipophilicity compared to a cyclohexyl bioisostere, preventing "molecular obesity."

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours, then allow phases to separate.

  • Partitioning: Add 10 µL of the compound stock to a vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated 1-octanol.

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution between the aqueous and lipid phases.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 10 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous layers separately. Dilute as necessary and analyze via LC-MS/MS.

  • Calculation: LogD7.4​=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Proves that the alpha-fluorine effectively blocks β -oxidation and CYP450-mediated degradation compared to the non-fluorinated analog.

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl 2​ .

  • Compound Addition: Spike the test compound into the master mix to a final concentration of 1 µM (keep final organic solvent < 0.5%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint​ ).

Microsomal_Workflow S1 1. Compound Incubation (Liver Microsomes + NADPH) S2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation & Supernatant Extraction S3->S4 S5 5. LC-MS/MS Analysis (Parent Remaining %) S4->S5

Step-by-step workflow for evaluating in vitro microsomal metabolic stability.

Conclusion

The integration of 2-Fluoro-3-(oxan-2-yl)propanoic acid into a drug discovery pipeline represents a highly rational approach to lead optimization. By synergizing the pKa-lowering and metabolism-blocking properties of an alpha-fluorine with the solubility-enhancing, low-LogP profile of a tetrahydropyran bioisostere, researchers can effectively bypass the traditional pitfalls of aliphatic carboxylic acid pharmacophores. As demonstrated in targets like GPR40, this specific structural combination yields superior target engagement and developability compared to non-fluorinated or simple carbocyclic alternatives.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR National Center for Biotechnology Information (PMC). URL:[Link] (Accessed March 2026)

  • High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 Nature / ResearchGate. URL:[Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo National Center for Biotechnology Information (PMC). URL:[Link]

Validation

A Cross-Validation Guide to ¹⁹F NMR and LC-MS for Organofluorine Analysis in Drug Development

For researchers, scientists, and drug development professionals, the accurate quantification of organofluorine compounds is a critical aspect of pharmacokinetic, metabolic, and toxicokinetic studies. The unique propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of organofluorine compounds is a critical aspect of pharmacokinetic, metabolic, and toxicokinetic studies. The unique properties of the fluorine atom, while beneficial for modulating the pharmacological properties of a drug candidate, present distinct analytical challenges. This guide provides an in-depth, objective comparison of two powerful analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of fluorinated compounds in biological matrices. This document is designed to move beyond a simple listing of pros and cons, instead offering a holistic view grounded in experimental principles and regulatory expectations to aid in the selection and cross-validation of these methodologies.

The Analytical Dichotomy: Structure vs. Sensitivity

The choice between ¹⁹F NMR and LC-MS for organofluorine analysis often represents a trade-off between structural resolution and ultimate sensitivity. ¹⁹F NMR provides a direct, non-destructive, and structurally informative view of all fluorine-containing species in a sample, while LC-MS offers unparalleled sensitivity for targeted analytes. Understanding the fundamental principles of each technique is paramount to appreciating their complementary nature and the rationale behind a cross-validation strategy.

The Intrinsic Signal of the Fluorine Nucleus: ¹⁹F NMR

Fluorine-19 is an ideal nucleus for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, its sensitivity is close to that of protons (¹H).[1][2] A key advantage of ¹⁹F NMR is the vast chemical shift range, which minimizes signal overlap and provides a clear window for observing fluorinated molecules, even within complex biological matrices that are dense with proton signals.[3] This makes ¹⁹F NMR an inherently specific technique for organofluorine analysis, as endogenous fluorine-containing molecules are rare in biological systems.[4]

Quantitative ¹⁹F NMR (qNMR) is a primary ratio method, allowing for the direct determination of analyte concentration against a certified internal standard without the need for an analyte-specific reference standard.[3] This can be particularly advantageous in early drug development when synthesized standards of metabolites may be scarce.

The Power of Separation and Detection: LC-MS

Liquid Chromatography-Mass Spectrometry, particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for high-sensitivity bioanalysis.[5] This technique combines the physical separation of compounds by liquid chromatography with their detection based on their mass-to-charge ratio (m/z). The selectivity of LC-MS/MS is achieved through the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This allows for the quantification of target analytes at very low concentrations, often in the picogram to nanogram per milliliter range.

However, LC-MS is an indirect detection method that relies on the ionization of the analyte. The efficiency of this ionization can be significantly impacted by co-eluting components from the sample matrix, a phenomenon known as the "matrix effect".[6] This can lead to ion suppression or enhancement, potentially compromising the accuracy and reproducibility of the results if not properly addressed.[7]

Head-to-Head Comparison: Performance Metrics

The decision to employ ¹⁹F NMR, LC-MS, or a combination of both, hinges on a thorough understanding of their performance characteristics. The following table summarizes key quantitative metrics, synthesized from various studies, to provide a comparative overview.

Performance Metric¹⁹F NMRLC-MS/MSKey Considerations
Specificity High; large chemical shift range and low biological background.[3]High, especially with MS/MS; relies on chromatographic separation and specific mass transitions.¹⁹F NMR is inherently specific to fluorinated compounds. LC-MS/MS specificity can be challenged by isomeric or isobaric interferences.
Sensitivity (LOD/LOQ) Moderate; LOQ typically in the low micromolar (µM) range (e.g., 1-10 µM).[4][8]Very High; LOQ in the low nanogram to picogram per milliliter (ng/mL to pg/mL) range.[9]LC-MS/MS is significantly more sensitive, making it suitable for low-dose pharmacokinetic studies.
Linearity & Dynamic Range Good; typically linear over 2-3 orders of magnitude.Excellent; often linear over 3-5 orders of magnitude.LC-MS/MS generally offers a wider linear dynamic range.
Precision (RSD%) Excellent; typically <2% for replicate measurements.[10]Excellent; typically <15% for bioanalytical assays.[11]Both techniques can achieve high precision, with regulatory guidelines for bioanalysis typically setting a limit of 15% RSD.
Accuracy High; as a primary ratio method, it can be very accurate with a suitable internal standard.High, but can be affected by matrix effects. Use of a stable isotope-labeled internal standard is crucial.Matrix effects are a primary concern for LC-MS/MS accuracy. ¹⁹F NMR is less susceptible to matrix effects.
Throughput Lower; longer acquisition times may be needed for low concentration samples.Higher; typical run times are a few minutes per sample.LC-MS/MS is generally faster for large sample batches.
Sample Preparation Minimal; often requires simple dilution or extraction.[12]More extensive; often requires protein precipitation, liquid-liquid extraction, or solid-phase extraction to mitigate matrix effects.[13][14]The complexity of LC-MS sample preparation can introduce variability.
Quantification Approach Absolute (with certified internal standard).Relative (requires a calibration curve with a reference standard).¹⁹F NMR's ability for absolute quantification can be an advantage when reference standards are unavailable.
Structural Information High; provides information on the chemical environment of the fluorine atom.Indirect; structural information is inferred from fragmentation patterns.¹⁹F NMR is superior for identifying unknown metabolites and structural elucidation.

The Imperative of Cross-Validation in a Regulatory Landscape

In drug development, the use of multiple analytical methods to support a regulatory submission necessitates a cross-validation study to ensure the integrity and consistency of the data.[15] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscores the importance of this process when data from different methods are combined or compared.[16][17]

A cross-validation between ¹⁹F NMR and LC-MS serves several critical purposes:

  • Confirmatory Analysis: It provides orthogonal confirmation of quantitative results, enhancing confidence in the data.

  • Method Transfer: It is essential when transferring a method between laboratories or when scaling up from a research-grade assay to a validated clinical assay.

  • Bridging Studies: It allows for the comparison of data from different clinical studies that may have used different analytical techniques.

The goal of cross-validation is not to prove that the two methods are identical, but to understand and document any systematic differences or biases between them.

Experimental Workflows for Cross-Validation

The following sections provide detailed, step-by-step protocols for the analysis of a hypothetical fluorinated drug, "Fluoxetib," in human plasma, designed for a cross-validation study.

Overall Cross-Validation Workflow

Caption: Overall cross-validation workflow.

Protocol 1: ¹⁹F NMR Analysis of Fluoxetib in Human Plasma

This protocol outlines the steps for quantitative analysis using ¹⁹F NMR. The key to accurate quantification is the use of a suitable internal standard and ensuring full relaxation of the nuclei between scans.

1. Sample Preparation: a. Thaw frozen human plasma samples containing Fluoxetib at room temperature. b. To 500 µL of plasma, add 500 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 600 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a buffer) containing a known concentration of an internal standard (e.g., trifluoroacetic acid).[10] f. Transfer the solution to a 5 mm NMR tube.

2. ¹⁹F NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe. b. Tune and match the probe for ¹⁹F. c. Acquire a 1D ¹⁹F NMR spectrum with proton decoupling. d. Key Parameters:

  • Pulse Angle: 90°
  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation. This is critical for accurate integration.
  • Number of Scans: Dependent on the analyte concentration; sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 150 for the quantitative signals.[18]
  • Acquisition Time: Sufficient to resolve the signals of interest.

3. Data Processing and Quantification: a. Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the free induction decay (FID). b. Phase and baseline correct the spectrum. c. Integrate the signals corresponding to Fluoxetib and the internal standard. d. Calculate the concentration of Fluoxetib using the following equation:

¹⁹F NMR Experimental Workflow

Caption: ¹⁹F NMR Experimental Workflow.

Protocol 2: LC-MS/MS Analysis of Fluoxetib in Human Plasma

This protocol details the steps for a robust and sensitive LC-MS/MS assay, with a focus on mitigating matrix effects.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Thaw frozen human plasma samples containing Fluoxetib at room temperature. b. To 200 µL of plasma, add 20 µL of an internal standard solution (ideally a stable isotope-labeled version of Fluoxetib). c. Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water. d. Load the plasma sample onto the SPE cartridge. e. Wash the cartridge with a weak organic solvent to remove interfering substances. f. Elute Fluoxetib and the internal standard with a stronger organic solvent, often containing a small amount of acid or base. g. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. b. LC Parameters:

  • Column: A reversed-phase C18 column is commonly used.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) to improve peak shape and ionization.
  • Flow Rate: Appropriate for the column dimensions.
  • Injection Volume: Typically 5-10 µL. c. MS/MS Parameters:
  • Ionization Mode: Electrospray ionization (ESI), either positive or negative, depending on the analyte's properties.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Optimize the precursor and product ions, collision energy, and other source parameters for Fluoxetib and its internal standard.

3. Data Processing and Quantification: a. Integrate the peak areas for the MRM transitions of Fluoxetib and the internal standard. b. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. c. Use a weighted linear regression to fit the calibration curve. d. Determine the concentration of Fluoxetib in the quality control and unknown samples from the calibration curve.

LC-MS/MS Experimental Workflow

Caption: LC-MS/MS Experimental Workflow.

Conclusion: A Symbiotic Relationship for Robust Organofluorine Analysis

Neither ¹⁹F NMR nor LC-MS is universally superior for the analysis of organofluorine compounds in drug development. Instead, they offer a complementary and, when used in concert, a powerfully synergistic approach. ¹⁹F NMR provides a robust, direct, and structurally informative method that is less prone to matrix effects, making it ideal for metabolite identification and absolute quantification, especially when reference standards are not available. LC-MS/MS delivers the exceptional sensitivity required for modern pharmacokinetic and toxicokinetic studies.

A well-designed cross-validation study is not merely a regulatory hurdle but a scientific necessity. It provides a comprehensive understanding of the analytical methods, ensures the reliability of the data, and ultimately contributes to the development of safe and effective medicines. By leveraging the strengths of both ¹⁹F NMR and LC-MS, researchers can build a more complete and confident picture of the fate of fluorinated drugs in biological systems.

References

  • Mutlib, A. E., Espina, R. J., et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. Drug Metabolism and Disposition, 40(8), 1546-1556. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Martino, R., Malet-Martino, M., & Gilard, V. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: A suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Current Pharmaceutical Analysis, 1(3), 253-277. [Link]

  • Patel, P. N., Sangeetha, J., et al. (2014). Bioanalytical method validation and its pharmaceutical application- A review. Pharmaceutical Methods, 5(2), 56-62. [Link]

  • Mutlib, A. E., Espina, R. J., et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. PubMed, 40(8), 1546-56. [Link]

  • Mutlib, A. E., Espina, R. J., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ACS Publications, 40(8), 1546-1556. [Link]

  • Savoie, N., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

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  • Zhang, T., et al. (2013). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Lab-Tools. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • de Souza, D. Z., et al. (2022). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Future Science. [Link]

  • Vuckovic, D. (2012). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. ResearchGate. [Link]

  • Young, R. B., et al. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Environmental Science & Technology Water. [Link]

  • Malet-Martino, M. C., & Martino, R. (2000). Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs. PubMed, 36(5-6), 329-58. [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Ferreira, A. A., et al. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Journal of Visualized Experiments, (126), 55821. [Link]

  • Gleason, C., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]

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Sources

Comparative

Strategic Guide: Assessing the Metabolic Stability of Fluorinated Drug Candidates

Fluorine substitution is a premier strategy in modern drug design used to optimize Drug Metabolism and Pharmacokinetics (DMPK). Because the carbon-fluorine (C–F) bond requires significantly more energy to break (131 kcal...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine substitution is a premier strategy in modern drug design used to optimize Drug Metabolism and Pharmacokinetics (DMPK). Because the carbon-fluorine (C–F) bond requires significantly more energy to break (131 kcal/mol) compared to a standard carbon-hydrogen (C–H) bond (~98 kcal/mol), strategically placing fluorine atoms at metabolic "soft spots" effectively blocks cytochrome P450 (CYP450) mediated oxidative metabolism [1].

However, fluorination is not a silver bullet. While it may block metabolism at one site, it frequently induces metabolic switching —redirecting enzymatic oxidation to alternate, previously stable sites on the molecule. Furthermore, the high electronegativity of fluorine alters the physicochemical properties of the scaffold, often increasing lipophilicity (LogD) while paradoxically decreasing passive transcellular permeability [2].

To accurately assess the metabolic stability of these complex candidates, drug development professionals must carefully select both the biological matrix and the analytical modality . This guide provides an objective comparison of these systems and outlines field-proven experimental protocols.

Biological Matrices: Human Liver Microsomes vs. Cryopreserved Hepatocytes

Predicting in vivo hepatic clearance requires selecting an in vitro matrix that accurately reflects the drug's metabolic pathway. For fluorinated compounds, the choice between Human Liver Microsomes (HLMs) and intact hepatocytes is critical [3].

  • Human Liver Microsomes (HLMs): These are subcellular fractions derived from the endoplasmic reticulum of liver cells. They are rich in CYP450 enzymes and are the industry standard for high-throughput Phase I metabolic screening. However, they lack Phase II conjugation enzymes (unless supplemented) and cellular membranes.

  • Cryopreserved Hepatocytes: These are intact liver cells containing the complete physiological suite of Phase I and Phase II enzymes, as well as uptake and efflux transporters.

The Causality of Choice: For many fluorinated compounds, the addition of fluorine lowers passive permeability. In HLMs, the compound has direct access to the CYP enzymes. In hepatocytes, the compound must cross the cell membrane first. If a fluorinated drug has low permeability, cellular uptake becomes the rate-limiting step, and HLMs will falsely overestimate the drug's clearance [4]. Therefore, hepatocytes provide a much more holistic and accurate prediction of in vivo clearance for permeability-limited fluorinated scaffolds.

Matrix Performance Comparison
FeatureHuman Liver Microsomes (HLMs)Cryopreserved Hepatocytes
Enzymatic Profile Primarily Phase I (CYP450s, FMOs)Complete Phase I & II + Transporters
Cellular Integrity Subcellular fractions (no membrane barrier)Intact cells (requires passive/active uptake)
Best Used For High-throughput Phase I screening, identifying CYP soft spotsHolistic clearance prediction, complex fluorinated scaffolds
Limitations Overestimates clearance if cellular uptake is rate-limitingHigher cost, shorter assay viability window

Analytical Modalities: LC-MS/MS vs. 19F-NMR Spectroscopy

Once the matrix is selected, the depletion of the parent drug and the formation of metabolites must be quantified.

  • LC-MS/MS: The gold standard for quantifying the intrinsic clearance ( CLint​ ) of the parent compound. It offers ultra-high sensitivity. However, identifying unknown metabolites (MetID) requires complex fragmentation analysis, and absolute quantification requires synthesized analytical standards for each metabolite.

  • 19F-NMR Spectroscopy: A paradigm-shifting orthogonal approach for fluorinated drugs. The fluorine-19 nucleus has a 100% natural abundance, a spin of 1/2, and a wide chemical shift range (~200 ppm). Crucially, there is virtually no endogenous fluorine in biological matrices, meaning 19F-NMR provides a zero-background window into the biological sample [5].

The Causality of Choice: 19F-NMR allows for the direct, standard-free relative quantification of all fluorine-containing metabolites simply by integrating the NMR signals. If metabolic switching occurs, or if the C–F bond is unexpectedly cleaved (defluorination), new peaks will instantly appear at different chemical shifts, providing immediate structural clues without the matrix suppression issues common in LC-MS/MS.

Analytical Modality Comparison
FeatureLC-MS/MS19F-NMR Spectroscopy
Sensitivity Ultra-high (picogram/femtogram level)Moderate (microgram level)
Background Interference High (requires extensive chromatography/matrix cleanup)Zero (no endogenous biological fluorine)
Metabolite Quantification Requires synthesized analytical standardsDirect relative quantification via signal integration
Primary Utility Parent compound depletion (Intrinsic Clearance, CLint​ )Metabolite Identification (MetID) & Metabolic Switching

Workflow Visualizations

G Start Fluorinated Drug Candidate HLM Human Liver Microsomes (HLM) Phase I Metabolism Only Start->HLM CYP450 Screening Hep Cryopreserved Hepatocytes Phase I & II + Transporters Start->Hep Holistic Clearance HLM_Result Check for Metabolic Switching HLM->HLM_Result Hep_Result Assess Permeability & Efflux Interplay Hep->Hep_Result LCMS LC-MS/MS (Parent Depletion) HLM_Result->LCMS NMR 19F-NMR (Metabolite ID) HLM_Result->NMR Hep_Result->LCMS Hep_Result->NMR

Decision matrix for evaluating the metabolic stability of fluorinated compounds.

G Sample Incubation Matrix (HLM / Hepatocytes) Split Sample Quenching Sample->Split LCMS_Prep Protein Precipitation & Centrifugation Split->LCMS_Prep Organic Solvent NMR_Prep D2O Addition (No Extraction) Split->NMR_Prep Direct Analysis LCMS_Ana LC-MS/MS Analysis (High Sensitivity) LCMS_Prep->LCMS_Ana NMR_Ana 19F-NMR Analysis (Zero Background) NMR_Prep->NMR_Ana

Parallel analytical workflows comparing LC-MS/MS and 19F-NMR sample preparation.

Validated Experimental Protocols

Protocol A: High-Throughput HLM Stability Assay (LC-MS/MS Readout)

This protocol is designed to determine the Phase I intrinsic clearance ( CLint​ ) of the parent compound.

  • Matrix Preparation: Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the protein concentration at 0.5 mg/mL prevents excessive non-specific protein binding, which would otherwise mask the true free-drug concentration available to the enzymes.

  • Compound Spiking: Add the fluorinated drug candidate to achieve a final incubation concentration of 1 µM.

    • Causality: A 1 µM concentration ensures the reaction operates well below the Michaelis constant ( Km​ ), guaranteeing first-order kinetics necessary for accurate half-life calculations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase).

    • Causality: NADPH is highly unstable and degrades rapidly at 37°C. A regenerating system ensures a continuous, steady-state supply of electron donors required for CYP450 catalytic cycles throughout the assay.

  • Quenching & Extraction: At defined time intervals (e.g., 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, definitively stopping the reaction while simultaneously precipitating proteins to protect the LC column.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the depletion half-life.

Protocol B: Holistic Hepatocyte Assay with MetID (19F-NMR Readout)

This protocol is designed to identify metabolic switching and structural metabolite formation using zero-background NMR.

  • Cell Thawing & Plating: Thaw cryopreserved human hepatocytes and suspend them in Williams' Medium E to a density of 1×106 viable cells/mL. Verify viability using Trypan Blue exclusion (must be >80%).

    • Causality: Dead or dying hepatocytes leak intracellular enzymes and lose active transporter function, which would negate the primary advantage of using whole cells for permeability-limited fluorinated drugs.

  • Incubation: Spike the fluorinated drug candidate to a final concentration of 20–50 µM and incubate at 37°C in a 5% CO2​ atmosphere for 2 to 4 hours.

    • Causality: Because 19F-NMR is inherently less sensitive than mass spectrometry, a higher substrate concentration and longer incubation time are required to generate a sufficient metabolite yield for clear signal acquisition.

  • Direct NMR Preparation: Quench the reaction with an equal volume of cold methanol. Centrifuge to pellet cellular debris. Transfer the supernatant to an NMR tube and add 10% D2​O by volume.

    • Causality: Unlike LC-MS/MS, no complex solid-phase extraction is needed because biological matrices contain no endogenous fluorine to cause background noise. The D2​O is strictly required to provide a deuterium frequency lock signal for the NMR spectrometer's magnetic field stabilization.

  • Acquisition: Acquire 1D 19F-NMR spectra (typically at 376 MHz or higher).

    • Causality: The parent compound will present a known reference peak. Any new peaks appearing at altered chemical shifts directly correspond to newly formed fluorinated metabolites, instantly validating the occurrence of metabolic switching.

References

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry
  • Fluorine in Drug Design: A Case Study With Fluoroanisoles ChemMedChem (PubMed)
  • Mechanistic insights on clearance and inhibition discordance between liver microsomes and hep
  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hep
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery PMC

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